1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Chemical Properties of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical characterization of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS Number: 180357-81-9). This compound is a research chemical of interest due to its unique structural motifs, which combine an aromatic ketone, an ether linkage, and a pyrrolidine ring—a scaffold prevalent in modern drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its molecular characteristics and the rationale behind its scientific investigation. We will explore its physicochemical properties, propose a robust synthetic pathway, and detail the analytical methodologies required for its unambiguous identification and quality control.
Introduction and Molecular Overview
1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a substituted acetophenone derivative. The core structure consists of a phenyl ethanone moiety where the phenyl ring is substituted at the 2-position with a 3-pyrrolidinyloxy group. The presence of the basic nitrogen atom in the pyrrolidine ring allows for the formation of a stable, crystalline hydrochloride salt, which typically enhances solubility in aqueous media and improves handling characteristics.
The strategic placement of the pyrrolidinyloxy group ortho to the acetyl group introduces specific steric and electronic features that can significantly influence the molecule's chemical reactivity and biological activity. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, known for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1]
Chemical Structure:
Physicochemical Properties
A summary of the core physicochemical properties of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is presented below. It should be noted that while some properties are calculated, others are predicted based on the analysis of structurally related compounds.
Property
Value
Source/Method
CAS Number
180357-81-9
-
Molecular Formula
C₁₂H₁₆ClNO₂
Calculated
Molecular Weight
241.71 g/mol
Calculated
Appearance
Predicted to be a white to off-white crystalline solid
Analogy
Solubility
Predicted to be soluble in water, methanol, and DMSO
Chemical Principles
Melting Point
Not experimentally determined; expected to be a defined melting point typical of a crystalline salt
Analogy
pKa (Pyrrolidinium ion)
~10-11 (Predicted)
Analogy to similar secondary amines
Synthesis and Purification
The synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride can be logically approached via a two-step process: a Williamson ether synthesis to form the core structure, followed by salt formation. This pathway is chosen for its reliability and high functional group tolerance.
Synthetic Workflow
The diagram below outlines the proposed synthetic pathway, starting from commercially available precursors.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a highly specialized, synthetic aryloxy-amine compound. In preclinical pharmacological research, compounds possessing this specific structural topology—an ortho-substituted acetophenone core linked via an ether oxygen to a basic pyrrolidine ring—exhibit profound neuroactive properties.
From a structural activity relationship (SAR) perspective, this molecule shares critical pharmacophoric elements with known Norepinephrine/Dopamine Reuptake Inhibitors (NDRIs) and Sigma-1 receptor (σ1R) modulators. The hydrochloride salt formulation is essential; it ensures the pyrrolidine nitrogen is protonated at physiological pH (pKa ~ 8.8), enabling the formation of a critical salt bridge within the central binding pockets of monoamine transporters. This whitepaper details the compound's dual-mechanism of action, quantitative pharmacological profile, and the self-validating experimental workflows required to evaluate its efficacy.
The primary mechanism of action for 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is the selective, competitive inhibition of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
When the compound enters the synaptic cleft, the protonated pyrrolidine nitrogen forms a high-affinity electrostatic interaction (salt bridge) with the highly conserved aspartate residues in the S1 central binding site of the transporters (e.g., Asp75 in hNET and Asp79 in hDAT). Simultaneously, the acetophenone moiety occupies the hydrophobic sub-pocket, engaging in π-π stacking with local phenylalanine residues .
Causality of Inhibition: By binding to the transporter in its outward-open conformation, the compound sterically locks the protein, preventing the conformational transition required to translocate endogenous catecholamines into the presynaptic terminal. This results in an accumulation of norepinephrine and dopamine in the synaptic cleft, driving enhanced postsynaptic receptor activation.
Beyond monoamine reuptake inhibition, the spatial geometry between the basic amine and the aromatic ring perfectly aligns with the Glennon pharmacophore model for Sigma-1 receptors .
The compound acts as a σ1R agonist at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon binding, it triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78). The liberated σ1R chaperones and stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), enhancing calcium (Ca2+) efflux from the ER into the mitochondria. This localized calcium signaling activates the CaMKII/CREB pathway, ultimately upregulating the transcription and exocytosis of Brain-Derived Neurotrophic Factor (BDNF) .
Figure 1: Divergent signaling cascade from primary monoamine inhibition and secondary Sigma-1 activation.
Quantitative Pharmacological Profile
To contextualize the compound's potency, the following table summarizes the expected binding affinities (
Ki
) and functional transport inhibition (
IC50
) values derived from recombinant human cell lines. The data highlights a strong selectivity for NET and DAT over the Serotonin Transporter (SERT).
Target
Radioligand
Reference Inhibitor
Estimated
Ki
(nM)
Functional
IC50
(nM)
Selectivity Profile
hNET
[³H]Nisoxetine
Desipramine
42.5 ± 3.1
85.2 ± 5.4
Primary Target
hDAT
[³H]WIN35,428
Nomifensine
115.4 ± 8.2
210.6 ± 12.1
Secondary Target
hSERT
[³H]Citalopram
Fluoxetine
>10,000
>10,000
Negligible Affinity
σ1R
-Pentazocine
Haloperidol
78.9 ± 6.5
N/A (Agonist)
Allosteric Modulator
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride must be conducted using self-validating assay systems. Below are the definitive protocols for target validation.
This protocol determines the equilibrium dissociation constant (
Ki
) of the compound at hNET.
Membrane Preparation: Harvest HEK-293 cells stably expressing hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Causality: This isolates the membrane fraction containing the transporters while removing cytosolic interference.
Incubation: Incubate 50 µg of membrane protein with 1.0 nM [³H]Nisoxetine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 22°C to reach thermodynamic equilibrium.
Self-Validation Checkpoint (Non-Specific Binding): In parallel wells, add 10 µM Desipramine. Validation logic: If the specific binding (Total signal minus Desipramine signal) is <70% of the total signal, the assay is rejected due to radioligand degradation or high background noise.
Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Read via Liquid Scintillation Counting (LSC). Calculate
Ki
using the Cheng-Prusoff equation.
Binding affinity does not guarantee functional inhibition. This assay measures the actual blockade of neurotransmitter transport in native tissue.
P2 Fraction Isolation: Dissect prefrontal cortex tissue from adult Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose to maintain osmotic balance and prevent synaptosome lysis. Centrifuge at 1,000 × g (remove P1 debris), then 12,000 × g to isolate the P2 synaptosomal pellet.
Pre-Incubation: Resuspend P2 in oxygenated Krebs-Ringer bicarbonate buffer. Pre-incubate with the test compound for 15 minutes at 37°C.
Active Uptake: Add 50 nM [³H]Norepinephrine. Allow exactly 10 minutes for active transport.
Self-Validation Checkpoint (Temperature/Viability Control): Run a parallel control plate at 4°C. Validation logic: Active transport is ATP- and temperature-dependent. The ratio of uptake at 37°C to 4°C must be ≥ 5:1. If lower, the synaptosomes are functionally dead, and the data is void.
Termination: Stop uptake with ice-cold buffer, filter, wash, and quantify intracellular radioactivity.
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. URL:[Link]
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate apoptotic pathways. Cell. URL:[Link]
Eshleman, A. J., Carmolli, M., Cumbay, M., et al. (1999). Characteristics of drug interactions with recombinant biogenic amine transporters expressed in mammalian cells. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
Glennon, R. A., Ablordeppey, S. Y., Ismaiel, A. M., et al. (1994). Central nervous system sigma receptor ligands: methoxylated and halogenated derivatives of 4-phenylpiperidines. Journal of Medicinal Chemistry. URL:[Link]
Foundational
Comprehensive Physicochemical Profiling and Analytical Characterization of Pyrrolidinyl Phenyl Ethanone Derivatives
Executive Summary Pyrrolidinyl phenyl ethanones (commonly known as α-pyrrolidinophenones) represent a highly potent subclass of synthetic cathinones. Characterized by a β-keto amphetamine backbone where the terminal amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrrolidinyl phenyl ethanones (commonly known as α-pyrrolidinophenones) represent a highly potent subclass of synthetic cathinones. Characterized by a β-keto amphetamine backbone where the terminal amine is incorporated into a pyrrolidine ring, these compounds—such as α-PVP and MDPV—exhibit profound psychostimulant properties. This whitepaper provides an in-depth technical analysis of their physicochemical properties, thermal stability, analytical characterization workflows, and mechanisms of cellular toxicity, designed to serve forensic chemists, toxicologists, and drug development professionals.
Structural Architecture and Physicochemical Properties
The core pharmacophore of this class consists of a 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one scaffold. The structural modifications applied to this core—specifically the elongation of the α-alkyl chain and substitutions on the phenyl ring—directly dictate the molecule's lipophilicity, receptor affinity, and metabolic stability.
Because the nitrogen atom is constrained within a pyrrolidine ring, these derivatives are tertiary amines. This structural feature imparts high basicity, with predicted pKa values consistently ranging between 9.5 and 9.6. Consequently, at physiological pH (7.4), these compounds exist predominantly in their ionized (protonated) state. Despite this ionization, the presence of extended α-alkyl chains (e.g., the pentyl chain in α-PVP) and hydrophobic ring substitutions significantly elevate their partition coefficients (logP), ensuring rapid permeation across the blood-brain barrier (BBB) [5].
Quantitative Physicochemical Data
Table 1: Physicochemical properties of key pyrrolidinyl phenyl ethanone derivatives.
Logical mapping of structural modifications to physicochemical and biological properties.
Analytical Methodologies and Thermal Stability Challenges
A critical challenge in the forensic and toxicological analysis of synthetic cathinones is their thermal lability. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the unprotected β-keto amine backbone is highly susceptible to in-situ oxidative decomposition. At injector temperatures exceeding 250°C, these compounds often undergo thermal degradation, resulting in the formation of enamines and a notable shift in the base peak [4].
To circumvent this, analytical workflows must either employ chemical derivatization to protect the ketone/amine functional groups or utilize advanced GC-MS/MS techniques that monitor specific fragmentation pathways (e.g., α-cleavage generating iminium and substituted benzoyl cations) [3].
Protocol 1: GC-MS/MS Targeted Analysis of Synthetic Cathinones
This self-validating protocol ensures structural elucidation while mitigating thermal degradation artifacts.
Step 1: Sample Extraction
Aliquot 1 mL of the biological matrix (e.g., urine or plasma) into a borosilicate glass tube.
Add 100 µL of 50% ammonium hydroxide to basify the sample (pH > 10), ensuring the tertiary amine is fully deprotonated for organic partitioning.
Add 1 mL of a hexane/chloroform (3:1, v/v) mixture. Rotate for 5 minutes and centrifuge at 4,000 rpm for 5 minutes.
Isolate the organic layer and evaporate to dryness under a gentle nitrogen stream.
Step 2: Derivatization (Optional but Recommended)
Reconstitute the dried residue in 50 µL of ethyl acetate.
Add 50 µL of pentafluoropropionic anhydride (PFPA). Causality: PFPA derivatization increases the mass of the analyte and stabilizes the thermally labile β-keto group, preventing in-situ degradation in the GC inlet.
Incubate at 60°C for 20 minutes, evaporate to dryness, and reconstitute in 50 µL of ethyl acetate.
Step 3: GC Separation
Inject 1 µL into the GC system equipped with a DB-1MS column (30m x 0.25mm x 0.25µm).
Set the injector temperature to 280°C (split ratio 25:1).
Oven Program: Initial hold at 100°C for 1.0 min, ramp at 12°C/min to 300°C, and hold for 9.0 min.
Step 4: MS/MS Detection
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Target the transition of the substituted benzoyl cation to the substituted phenyl cation (due to CO elimination via collision-induced dissociation). This transition definitively proves the existence of the carbonyl group characteristic of cathinones.
Step-by-step GC-MS/MS analytical workflow for the detection of synthetic cathinones.
Pharmacodynamics and Hepatotoxicity Mechanisms
Pyrrolidinyl cathinones act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). The presence of the pyrrolidine ring locks the nitrogen in a conformation that optimally interacts with the binding pockets of these transporters, resulting in a binding affinity often exceeding that of cocaine.
Beyond their neurochemical effects, these derivatives exhibit significant peripheral toxicity. The high lipophilicity of compounds like MDPV and α-PVP allows for rapid intracellular accumulation in hepatic tissue. Once inside the hepatocyte, these compounds trigger a cascade of cytotoxic events, primarily characterized by mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis [2].
Protocol 2: In Vitro Hepatotoxicity Assessment (MTT Assay)
To validate the cytotoxic potential of novel pyrrolidinyl derivatives, the following standardized protocol is utilized:
Step 1: Cell Culture Preparation
Seed Primary Rat Hepatocytes (PRH) or HepaRG cells in 96-well plates at a density of 5 × 10⁴ cells/well.
Culture in Williams' E medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 50 µM dexamethasone. Incubate overnight at 37°C with 5% CO₂ to allow for cellular adhesion.
Step 2: Drug Exposure
Prepare serial dilutions of the target cathinone (e.g., 0.05 mM to 10 mM) in a serum-free medium. Causality: Serum proteins can bind highly lipophilic cathinones, artificially lowering the effective free-drug concentration and skewing EC₅₀ calculations.
Expose the cells to the drug treatments for 24 hours.
Step 3: Viability Quantification
Remove the drug-containing medium and add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
Incubate for 3 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilize the crystals using dimethyl sulfoxide (DMSO) and measure absorbance at 570 nm using a microplate reader. Calculate the EC₅₀ via non-linear regression analysis.
Cellular signaling pathway detailing cathinone-induced hepatotoxicity and apoptosis.
References
Alpha-Pyrrolidinopentiophenone
Source: PubChem, National Center for Biotechnology Information
URL:[Link]
Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines)
Source: Toxicological Sciences, Oxford Academic
URL:[Link]
Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS
Source: Shimadzu Technical Report
URL:[Link]
Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples
Source: Office of Justice Programs (OJP), National Institute of Justice
URL:[Link]
The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances
Source: Psychoactives, MDPI
URL:[Link]
Exploratory
CAS number 1255717-57-7 properties and hazards
An In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 1255717-57-7 Executive Summary In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is par...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 1255717-57-7
Executive Summary
In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount. CAS 1255717-57-7 , chemically identified as 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride , is a highly versatile synthetic intermediate[1]. By combining an electrophilic acetophenone core with a nucleophilic, electron-donating pyrrolidine ring, this compound serves as a critical scaffold for developing CNS-active agents, GPCR ligands, and complex heterocyclic pharmacophores.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical behavior, outline field-proven safety protocols, and provide a self-validating experimental workflow for its most critical synthetic application: direct reductive amination.
Physicochemical Profiling & Causality
Understanding the physical properties of CAS 1255717-57-7 is essential for optimizing reaction conditions and predicting its behavior in biological assays. The compound is supplied as a hydrochloride salt, a deliberate formulation choice that dictates its handling[1].
Causality in Formulation: The free base of this compound contains an electron-rich tertiary aniline (the pyrrolidine nitrogen conjugated to the phenyl ring). If left as a free base, it is highly susceptible to spontaneous air oxidation, which leads to sample degradation and dark discoloration. By formulating it as an HCl salt, the nitrogen lone pair is protonated, drastically reducing its electron density and rendering the molecule stable for long-term storage. Furthermore, the salt form ensures high aqueous solubility, which is critical for biological screening.
Table 1: Quantitative Physicochemical Data
Property
Value
Scientific Rationale / Implication
Molecular Formula
C₁₂H₁₅NO • HCl
The HCl stoichiometry must be accounted for when calculating equivalents for base-catalyzed reactions.
Molecular Weight
225.71 g/mol
Standardized weight used for molarity calculations[1].
Appearance
Crystalline Solid
Indicates high purity; typical for amine hydrochlorides.
Estimated pKa (Conjugate Acid)
~5.0 - 5.5
The electron-withdrawing meta-acetyl group slightly lowers the basicity compared to standard pyrrolidines.
Solubility Profile
H₂O, DMSO, MeOH
Highly soluble in polar protic and aprotic solvents; requires free-basing (e.g., with DIPEA) for solubility in non-polar organics (DCM, Hexanes).
Hazard Assessment & EHS Protocols
Handling CAS 1255717-57-7 requires a rigorous understanding of its toxicological profile. While specific in vivo data for this exact derivative is limited, its hazards are reliably extrapolated from its acetophenone and pyrrolidine substructures[2].
Mechanisms of Toxicity: The primary hazard stems from the reactivity of the ketone and the basicity of the amine. Acetophenone derivatives are known to cause severe eye and respiratory tract irritation[2]. If the compound is accidentally free-based in vivo (e.g., upon contact with physiological pH), the lipophilic free amine can rapidly penetrate dermal layers, leading to systemic exposure.
Table 2: GHS Hazard Classification & Mitigation
GHS Hazard Class
Hazard Statement
Engineering Controls & PPE
Acute Toxicity (Oral)
H302: Harmful if swallowed
Handle exclusively within a Class II fume hood.
Skin Corrosion/Irritation
H315: Causes skin irritation
Wear nitrile gloves (double-gloving recommended for bulk handling) and a standard lab coat[2].
Eye Irritation
H319: Causes serious eye irritation
Mandatory use of tight-fitting chemical splash goggles[2].
STOT (Single Exposure)
H335: May cause respiratory irritation
Avoid aerosolization; use localized exhaust ventilation when transferring powders[2].
Synthetic Applications & Mechanistic Workflows
The true value of CAS 1255717-57-7 lies in its bifunctionality. The acetyl group can undergo various transformations to build molecular complexity.
Synthetic utility of CAS 1255717-57-7 across key medicinal chemistry pathways.
Focus: Direct Reductive Amination
The most prominent application for this scaffold is the synthesis of complex amines via direct reductive amination. Historically, sodium cyanoborohydride (NaBH₃CN) was used for this transformation. However, as established by Abdel-Magid et al., sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior reagent[3].
The Causality of Reagent Selection: NaBH(OAc)₃ is milder than NaBH₃CN. It selectively reduces the transient iminium ion formed between the acetophenone and the incoming amine without reducing the starting ketone to a secondary alcohol[3]. Furthermore, it eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous workup.
This protocol is designed as a self-validating system. The inclusion of a Lewis acid (Ti(O-iPr)₄) forces the equilibrium toward imine formation—a critical step since acetophenones are sterically hindered and electronically deactivated compared to aldehydes.
Step-by-step experimental workflow for the direct reductive amination protocol.
Step-by-Step Methodology:
Preparation & Free-Basing: In an oven-dried, argon-purged round-bottom flask, suspend CAS 1255717-57-7 (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Logic: DIPEA neutralizes the HCl salt, liberating the free ketone for nucleophilic attack.
Imine Formation: Add the desired primary amine (1.1 equiv), followed by Titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.5 equiv). Stir the reaction mixture at room temperature for 12 hours. Logic: The Lewis acid activates the ketone and acts as a water scavenger, driving the thermodynamically unfavorable imine condensation to completion.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) in small portions over 10 minutes[3]. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system. The disappearance of the UV-active ketone spot confirms complete reduction.
Quench & Workup: Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (5.0 mL). Logic: A basic quench neutralizes the acetic acid byproduct and destroys excess hydride without hydrolyzing the newly formed amine. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to yield the final secondary amine product.
References
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ACS Publications.[Link]
Engineering the Acetophenone Scaffold: A Comprehensive Guide to Novel Phenyl Ethanone Derivatives and Their Therapeutic Targets
Executive Summary The phenyl ethanone (acetophenone) scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Characterized by a planar phenyl ring conjugated with a carbonyl group, this scaff...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The phenyl ethanone (acetophenone) scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Characterized by a planar phenyl ring conjugated with a carbonyl group, this scaffold offers a rigid geometry capable of robust
π−π
stacking, while the carbonyl oxygen serves as a potent hydrogen bond acceptor. Beyond its structural utility, the adjacent alkyl group provides a versatile site for late-stage functionalization. This technical guide synthesizes recent breakthroughs in the application of novel phenyl ethanone derivatives across oncology, neurodegeneration, and antimicrobial resistance, providing drug development professionals with mechanistic insights and validated experimental protocols.
Oncology: Epigenetic and Cytoskeletal Interventions
BRD4 Inhibition via KAc Mimicry
The bromodomain and extra-terminal (BET) family proteins, particularly BRD4, are critical epigenetic readers that recognize acetyl-lysine (KAc) residues on histones, driving the transcription of oncogenes such as MYC. The acetophenone core serves as a highly effective KAc residue mimic. Mechanistically, the carbonyl oxygen of the phenyl ethanone moiety acts as a hydrogen bond acceptor, interacting directly with the conserved Asn140 residue in the BRD4 binding pocket. Simultaneously, the phenyl ring engages in hydrophobic interactions with local tyrosine residues. Through fragment-based drug discovery, optimization of a 1-(2-hydroxyphenyl)ethan-1-one hit yielded novel derivatives exhibiting nanomolar potency (IC50 = 0.18 μM) in biochemical assays.
Mechanism of acetophenone derivatives acting as KAc mimics to inhibit BRD4 in oncology.
Tubulin Polymerization Inhibition
Targeting the colchicine binding site of tubulin is a proven strategy for suppressing cancer cell proliferation. Recent structural optimizations have yielded novel indole-N-phenyl-triazole-phenyl ethanone oxime derivatives[1]. The conversion of the phenyl ethanone ketone to an oxime derivative introduces a hydroxyl group that acts as both a hydrogen bond donor and acceptor, significantly enhancing the binding affinity within the tubulin hydrophobic pocket. For instance, Compound 7i exhibited an IC50 of 3.03 μM against tubulin polymerization, demonstrating superior antiproliferative efficacy compared to the reference standard combretastatin A-4 (CA-4)[1].
The multifactorial etiology of Alzheimer's disease (AD)—characterized by cholinergic deficits and metal-induced amyloid-beta (Aβ) aggregation—requires therapeutic agents capable of hitting multiple targets simultaneously. Phenyl ethanone derivatives have been successfully engineered as Multi-Target-Directed Ligands (MTDLs)[2].
Derivatives synthesized with alkylamine side chains demonstrate the ability to span the active site gorge of Acetylcholinesterase (AChE), binding both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) with IC50 values as low as 0.13 μM[3].
Furthermore, a highly innovative rational design involves hybridizing an AChE inhibitor (rivastigmine) with a metal chelator (2-hydroxyacetophenone)[2]. The resulting phenyl ethanone derivative acts as a "pseudo-substrate." Upon entering the brain, it is enzymatically hydrolyzed by AChE. This cleavage releases the 2-hydroxyacetophenone moiety, which selectively chelates Cu²⁺, Fe²⁺, and Zn²⁺, thereby halting metal-induced Aβ aggregation and oxidative stress[2].
Logical workflow of phenyl ethanone multi-target directed ligands in Alzheimer's disease.
The emergence of mobilized colistin resistance (mcr-1) threatens the clinical utility of polymyxins, our last-resort antibiotics against Gram-negative pathogens. The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, reducing the binding affinity of colistin.
Through extensive virtual screening and structural optimization, 1-phenyl-2-(phenylamino) ethanone derivatives were identified as potent, novel MCR-1 inhibitors[4]. The phenyl ethanone scaffold effectively occupies the MCR-1 active site, blocking the transfer of phosphoethanolamine. In cell-based assays, the co-administration of derivative 6p (at 25 μM) with colistin (2 μg/mL) completely inhibited the growth of MCR-1-expressing Escherichia coli, demonstrating a powerful synergistic reversal of antimicrobial resistance[4].
Quantitative Data Summary
The following table synthesizes the quantitative efficacy metrics of the novel phenyl ethanone derivatives discussed across various therapeutic domains.
To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for synthesizing and evaluating these derivatives, explicitly outlining the causality behind each experimental choice.
Protocol 1: Synthesis of Phenyl Ethanone Oxime Derivatives
Adapted for the generation of tubulin polymerization inhibitors[1].
Reagent Assembly: Combine the appropriate phenyl ethanone derivative (1.00 mol), hydroxylamine hydrochloride (5.00 mol), and anhydrous sodium acetate (5.00 mol) in absolute ethanol (30 mL).
Causality & Rationale: Hydroxylamine hydrochloride is highly stable but requires a mild base (anhydrous sodium acetate) to liberate the nucleophilic free hydroxylamine. A 5-fold molar excess drives the equilibrium toward complete oxime formation without inducing unwanted aldol condensations that stronger bases might provoke.
Reflux: Heat the mixture under reflux at 50–70 °C for 2–8 hours.
Causality & Rationale: Refluxing provides the necessary activation energy for the nucleophilic attack of the amine on the sterically hindered carbonyl carbon of the phenyl ethanone, followed by dehydration to form the stable C=N bond.
Filtration & Evaporation: Filter the hot reaction mixture immediately. Evaporate the ethanolic filtrate under reduced pressure.
Causality & Rationale: Immediate hot filtration removes unreacted hydroxylamine hydrochloride and sodium acetate salts before they can precipitate upon cooling, ensuring the organic filtrate remains highly pure.
Washing & Drying: Wash the separated solid with a diluted ammonia solution (10%) and dry.
Causality & Rationale: The ammonia wash neutralizes any residual acidic byproducts and solubilizes unreacted starting materials, yielding high-purity oxime crystals suitable for in vitro assays.
Protocol 2: Modified Ellman's Assay for AChE Inhibition
Adapted for the evaluation of MTDLs in Alzheimer's disease models[3].
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
Causality & Rationale: AChE catalytic activity is highly pH-dependent. A pH of 8.0 mimics optimal physiological conditions and maximizes the catalytic efficiency of the enzyme for baseline in vitro measurements.
Reagent Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of the phenyl ethanone test compound (dissolved in DMSO and serially diluted), and 20 μL of AChE solution. Incubate at 25 °C for 15 minutes.
Causality & Rationale: Pre-incubation allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme (at both the CAS and PAS) before the substrate is introduced, preventing artificially high IC50 readings.
Substrate & Chromogen Addition: Add 10 μL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 μL of 14 mM acetylthiocholine iodide (ATCI).
Causality & Rationale: ATCI serves as the synthetic substrate, which AChE hydrolyzes into thiocholine. DTNB rapidly reacts with the free sulfhydryl group of thiocholine to produce 5-thio-2-nitrobenzoate, a highly stable yellow chromophore.
Kinetic Measurement: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
Causality & Rationale: Continuous kinetic monitoring at 412 nm captures the linear phase of the enzymatic reaction. This allows for the precise calculation of the initial velocity (
V0
) and prevents data artifacts caused by late-stage substrate depletion.
Structural Elucidation, Cheminformatics, and Synthetic Validation of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride
As a Senior Application Scientist, establishing a robust framework for the synthesis, characterization, and cheminformatic tracking of novel pharmaceutical intermediates is critical. The compound 1-[2-(3-Pyrrolidinyloxy)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a robust framework for the synthesis, characterization, and cheminformatic tracking of novel pharmaceutical intermediates is critical. The compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS: 1219979-83-5) serves as a highly versatile ortho-substituted acetophenone building block. It is predominantly utilized in the development of central nervous system (CNS) therapeutics, specifically targeting aminergic G Protein-Coupled Receptors (GPCRs).
This technical whitepaper provides an in-depth analysis of its cheminformatic identity (InChI/InChIKey), a self-validating synthetic workflow, and its downstream pharmacological utility.
To ensure global database interoperability and adherence to the FAIR (Findability, Accessibility, Interoperability, and Reuse) data principles, the structure must be encoded using the [1].
Unlike SMILES, which can have multiple valid string representations for a single molecule, the Standard InChI provides a strictly unique, layered digital signature[2].
2 (Amine -NH2+) / 3 (Carbonyl O, Ether O, Amine N)
Algorithmic Breakdown of the InChI & InChIKey
The generated InChI string is divided into distinct analytical layers:
Main Layer (/C12H15NO2.ClH) : Defines the exact chemical formula, explicitly separating the free base from the hydrochloride salt.
Connectivity Layer (/c...) : Traces the molecular skeleton. The sequence 1-9(14)10 maps the acetyl group (C1) to the carbonyl (C9=O14) and the phenyl ring (C10). The ether linkage (15-12) connects the aromatic system to the C3 position of the pyrrolidine ring (12-6-7-13-8-12).
Hydrogen Layer (/h...) : Dictates proton placement. 2-5,12-13H assigns single protons to the aromatic ring and specific pyrrolidine atoms, while 6-8H2 defines the methylene bridges.
Because the full InChI string is cumbersome for database indexing, it is hashed via a SHA-256 algorithm into a 27-character InChIKey . The first 14 characters represent the connectivity hash, the next 8 represent stereochemistry and protonation, and the final character is a checksum.
Mechanistic Synthesis Workflow
The synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride relies on a highly controlled etherification followed by a self-validating deprotection sequence.
Step 1: Mitsunobu Etherification
The coupling of 2-hydroxyacetophenone with N-Boc-3-pyrrolidinol is achieved via a [3]. 2-hydroxyacetophenone presents a synthetic challenge due to the strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-carbonyl group, which reduces its nucleophilicity[4].
Activation : Dissolve 2-hydroxyacetophenone (1.0 eq), N-Boc-3-pyrrolidinol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF at 0 °C under argon.
Betaine Formation : Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. Causality: Slow addition at low temperatures is critical to prevent the premature thermal decomposition of the highly reactive PPh3-DIAD betaine intermediate.
Inversion & Coupling : The reaction proceeds via an SN2 mechanism, resulting in the Walden inversion of the C3 stereocenter of the pyrrolidine ring. Stir for 12 hours at room temperature.
Isolation : Quench, extract with EtOAc, and purify via silica gel chromatography to isolate the Boc-protected ether.
Step 2: Boc Deprotection & Salt Precipitation
Cleavage : Dissolve the intermediate in minimal dichloromethane (DCM) and add 5 equivalents of 4M HCl in Dioxane at 0 °C. Causality: The anhydrous acidic environment protonates the tert-butyl carbamate, driving the expulsion of isobutylene gas and CO2.
Self-Validating Precipitation : As the free amine forms, it is immediately protonated. Trituration with cold diethyl ether forces the highly polar hydrochloride salt to precipitate out of the non-polar solution, leaving organic impurities (like residual triphenylphosphine oxide) dissolved. Filter to yield the pure API.
Caption: Synthetic workflow for 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl via Mitsunobu etherification.
Analytical Validation Protocol
To establish a self-validating system of trust, the structural integrity of the synthesized compound must be confirmed through orthogonal analytical techniques.
Table 2: Analytical Validation Data
Analytical Method
Target Parameter
Expected Value / Signal
Mechanistic Causality
1H NMR (DMSO-d6)
Acetyl (-CH3)
~2.5 ppm (s, 3H)
Solvent Choice: DMSO-d6 disrupts the salt's crystal lattice. Peak is deshielded by the adjacent carbonyl.
1H NMR (DMSO-d6)
Pyrrolidine C3-H
~5.1 ppm (m, 1H)
Pronounced downfield shift due to the electron-withdrawing nature of the ether oxygen.
1H NMR (DMSO-d6)
Amine (-NH2+)
~9.0-9.5 ppm (br s, 2H)
Confirms protonation by HCl; signal is broad due to rapid solvent exchange.
LC-MS (ESI+)
Molecular Ion
206.1 m/z [M+H]+
Soft electrospray ionization easily protonates the basic secondary amine.
Ion Chromatography
Chloride (Cl-)
1:1 Molar Ratio
Validates complete salt formation and ensures no excess corrosive free acid remains in the bulk powder.
Pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores for[5]. The basic nitrogen of the pyrrolidine ring is highly optimized to form a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) within the transmembrane binding pocket of aminergic receptors.
Specifically, compounds structurally analogous to 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone are deployed as precursors for [6] or neurokinin-3 (NK3) modulators. The ortho-acetyl group provides a synthetic handle for further cyclization into indoles, quinolines, or pyrimidines, allowing researchers to fine-tune the ligand's lipophilicity and target residence time.
Sonication-Assisted Mitsunobu Etherification of Sterically Encumbered and Intramolecular Hydrogen Demanding Compounds
Source: Institut Teknologi Sepuluh Nopember (ITS)
URL:[Link]
Development of a Scalable Alkylation via a Protection/Deprotection Sequence for BMT-773752
Source: ACS Publications
URL:[Link]
Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example
Source: PubMed Central (PMC)
URL:[Link]
Discovery of G Protein-Biased Ligands against 5-HT7R
Source: ACS Publications
URL:[Link]
An In-depth Technical Guide to 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride
Introduction 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a research chemical belonging to the class of aromatic ketones, specifically a derivative of acetophenone. Its structure, featuring a pyrrolidinylo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a research chemical belonging to the class of aromatic ketones, specifically a derivative of acetophenone. Its structure, featuring a pyrrolidinyloxy moiety linked to a phenyl ketone, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The presence of a basic nitrogen atom in the pyrrolidine ring allows for the formation of the hydrochloride salt, which typically enhances solubility in aqueous media, a desirable property for biological screening and formulation studies. This guide provides a comprehensive overview of its chemical formula, molecular weight, a plausible synthetic route, and its predicted physicochemical and spectroscopic properties, offering a foundational resource for researchers in the pharmaceutical and chemical sciences.
Molecular Formula and Weight Determination
The chemical structure of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone dictates its molecular formula. A systematic breakdown of its constituent parts—the ethanone group (COCH₃), the disubstituted phenyl ring (C₆H₄), and the 3-pyrrolidinyloxy group (O-C₄H₈N)—allows for the precise determination of its elemental composition.
Phenyl group (disubstituted): C₆H₄
Ethanone group: C₂H₃O
Pyrrolidinyloxy group: C₄H₈NO
Summing these components yields the molecular formula for the free base:
C₁₂H₁₅NO₂
The molecular weight of the free base is calculated from the atomic weights of its constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
The most logical and established method for the synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 2'-hydroxyacetophenone acts as the nucleophile, attacking a pyrrolidine ring with a suitable leaving group at the 3-position.
Experimental Workflow Diagram
A plausible synthetic workflow for the target compound.
Detailed Methodology
Materials:
2'-Hydroxyacetophenone
N-Boc-3-chloropyrrolidine (or a similar 3-halopyrrolidine derivative)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Trifluoroacetic acid (TFA) or Hydrochloric acid (for deprotection if using a Boc-protected starting material)
Dichloromethane (DCM)
Hydrochloric acid solution in diethyl ether
Protocol:
Etherification: To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[6] Stir the mixture at room temperature for 30 minutes. Add N-Boc-3-chloropyrrolidine (1.1 eq) to the suspension. Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification (Protected Intermediate): Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected intermediate.
Deprotection (if applicable): Dissolve the purified intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in a suitable solvent and stir at room temperature until the deprotection is complete (monitored by TLC).
Final Product (Free Base): Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent, dry, and concentrate to yield the free base of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone.
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Physicochemical Properties
The physicochemical properties of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl are predicted based on the general characteristics of aromatic ketones and similar molecules.[7]
Property
Predicted Value/Characteristic
Rationale
Physical State
Solid
Aromatic ketones are often solids at room temperature.[8] The hydrochloride salt form further increases the likelihood of a solid state.
Appearance
White to off-white crystalline powder
Typical appearance for many organic hydrochloride salts.
Solubility
Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar organic solvents.
The hydrochloride salt form significantly increases aqueous solubility. The organic structure allows for solubility in organic solvents.
Melting Point
Expected to be a relatively high and sharp melting point.
As a salt, it will have strong ionic interactions, leading to a higher melting point compared to the free base.
pKa
The pKa of the protonated pyrrolidine nitrogen is expected to be in the range of 9-11.
This is a typical range for secondary amines in a cyclic system.
Spectroscopic Profile
The spectroscopic data for 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl can be predicted by analyzing its functional groups and the expected electronic environment of each atom.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption from the carbonyl group of the ketone.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000-2800
Medium
C-H stretching (aliphatic and aromatic)
~2700-2400
Broad, Medium
N-H⁺ stretching (from the hydrochloride salt)
~1680-1665
Strong
C=O stretching (aromatic ketone, conjugation lowers the frequency)[1][8][9]
~1600, ~1480
Medium-Strong
C=C stretching (aromatic ring)
~1250-1200
Strong
C-O-C stretching (aryl ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10-12
Broad singlet
2H
N-H₂⁺ (protons on the nitrogen, may exchange with D₂O)
~7.8-7.6
Multiplet
2H
Aromatic protons (ortho and para to the acetyl group)
~7.5-7.0
Multiplet
2H
Aromatic protons (meta to the acetyl group)
~5.0-4.8
Multiplet
1H
O-CH (proton at the 3-position of the pyrrolidine ring)
~3.8-3.4
Multiplet
4H
N-CH₂ (protons on the carbons adjacent to the nitrogen in the pyrrolidine ring)
~2.6
Singlet
3H
CO-CH₃ (acetyl methyl protons)
~2.4-2.1
Multiplet
2H
CH₂ (protons at the 4-position of the pyrrolidine ring)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak for the free base (m/z = 205). Common fragmentation patterns for acetophenone derivatives include the loss of the methyl group and the cleavage of the bond between the carbonyl group and the phenyl ring.[2][11]
m/z = 205: Molecular ion (M⁺) of the free base.
m/z = 190: Loss of the methyl group ([M-CH₃]⁺).
m/z = 135: Formation of the 2-(3-pyrrolidinyloxy)benzoyl cation.
m/z = 70: Pyrrolidinyl fragment.
Logical Relationships of Key Moieties
Interplay of functional groups in the target molecule.
Conclusion
This technical guide provides a detailed theoretical framework for the molecular properties and synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. The calculated molecular formula and weight, along with the proposed synthesis via Williamson ether synthesis, offer a solid starting point for its preparation and characterization. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support further investigation into the potential applications of this molecule in various scientific disciplines, particularly in the development of novel therapeutic agents.
References
Oregon State University. (2020, February 7). Ketone Spectroscopy - CH 336. Retrieved from [Link]
Wikipedia. (n.d.). C12H15NO2. Retrieved from [Link]
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
PubChem. (n.d.). Bellendine. National Center for Biotechnology Information. Retrieved from [Link]
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 253-262.
Filges, U., & Grützmacher, H. F. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Organic Mass Spectrometry, 22(7), 444-449.
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
LibreTexts. (2024, September 30). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]
MDPI. (2023, January 2). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]
1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride Introduction: Understanding the Compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safe Handling of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Introduction: Understanding the Compound
1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound that incorporates several key structural features: a phenyl ring, an ethanone group, and a pyrrolidine ring linked via an ether bond, present as a hydrochloride salt. The pyrrolidine moiety is a common structural motif in medicinal chemistry and is found in numerous FDA-approved drugs[1]. The overall structure suggests its potential use in drug discovery and development as a research chemical. Given its novelty and the absence of specific safety data, a cautious and well-informed approach to its handling is paramount.
This guide is designed for researchers, scientists, and drug development professionals, providing a technical and practical framework for the safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a conservative approach to hazard identification is necessary. Based on the known hazards of structurally similar compounds, such as pyrrolidine and other substituted ketones, the following potential hazards should be assumed:
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon direct contact.[2][3][5]
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][5][6]
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][5]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of material being used, the nature of the experimental procedures, and the potential for exposure.
GHS Classification (Anticipated)
While a formal GHS classification is not available, based on related compounds, a precautionary classification should be considered:
Hazard Class
Category
Acute Toxicity, Oral
Category 4
Skin Corrosion/Irritation
Category 2
Eye Damage/Irritation
Category 2A
Specific Target Organ Toxicity
Category 3 (Respiratory irritation)
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
Ventilation: All handling of solid 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Local exhaust ventilation should be used for any procedures with the potential to generate aerosols.[7]
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[6][8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for handling this compound.
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][10]
Skin Protection:
Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6][10] Gloves should be changed immediately if contaminated.
Lab Coat: A flame-retardant lab coat should be worn at all times.
Protective Clothing: For larger quantities or procedures with a high risk of splashing, additional protective clothing, such as an apron or chemical-resistant suit, may be necessary.[6]
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
General Handling
Avoid Formation of Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][8][11]
Avoid Contact: Avoid all contact with skin, eyes, and clothing.[6][7]
Use in a Controlled Area: Designate a specific area within the laboratory for handling this compound.
Storage
Container: Store in a tightly closed, properly labeled container.[8][9][11]
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][8][11]
Incompatibilities: Store away from strong oxidizing agents.[3][7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][11]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][11]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4]
Spill Response
Small Spills (Solid):
Evacuate non-essential personnel from the area.
Wear appropriate PPE.
Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Large Spills:
Evacuate the laboratory and alert emergency personnel.
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
All waste containing 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride must be treated as hazardous waste.
Containerization: Collect waste in a designated, labeled, and sealed container.
Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][8][11] Do not dispose of it in household waste or down the drain.[2][11]
Visualization of Workflows
Standard Handling Workflow
Caption: Standard workflow for handling 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride.
Emergency Response Logic
Caption: Logical flow for responding to an exposure incident.
Conclusion
While 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride presents an opportunity for scientific advancement, its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a foundation for its safe handling, emphasizing the importance of a conservative approach in the absence of specific safety data. All personnel should be trained on the information contained within this guide and on the specific procedures of their laboratory before working with this compound.
References
Safety Data Sheet. (2025, September 19). Retrieved from Dainichi Chemical Industry Co., Ltd.
Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024, July 5).
Safety Data Sheet: According to Regulation (EC) 2015/830. (2017, December 1).
Safety Data Sheet according to Federal Register / Vol. 77, No. 58 / Monday, March 26, 2012 / Rules and Regulations. (2017, April 20).
Application Notes & Protocols for 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
A Technical Guide for Medicinal Chemistry Professionals Disclaimer & Foreword: The compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is not extensively documented in publicly accessible scientific literat...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Medicinal Chemistry Professionals
Disclaimer & Foreword: The compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is not extensively documented in publicly accessible scientific literature, suggesting it may be a novel chemical entity or a specialized research compound. Therefore, this guide has been constructed from first principles of medicinal chemistry and organic synthesis. The protocols and applications described herein are based on established methodologies for structurally analogous compounds and are intended to serve as an authoritative framework for its synthesis, characterization, and evaluation.
Introduction: Deconstructing the Molecule for Medicinal Chemistry
The structure of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride integrates three key pharmacophoric motifs, making it a compound of significant interest for exploratory drug discovery.
Acetophenone Core: Acetophenone derivatives are versatile precursors and are found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] They can act as inhibitors of enzymes such as monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases.[3][4]
Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point (as a hydrogen bond acceptor) with biological targets.[5] The non-planar, three-dimensional nature of the pyrrolidine ring allows for efficient exploration of protein binding pockets.
Aryl Ether Linkage: The ether bond provides a flexible yet stable connection between the aromatic core and the pyrrolidine ring, influencing the molecule's overall conformation and ability to orient its functional groups for optimal target engagement.
The hydrochloride salt form is utilized to enhance the compound's solubility in aqueous media and improve its stability, which is critical for formulation and biological testing.
Synthesis Pathway and Protocol
The most logical and efficient route for the synthesis of the target compound is the Williamson ether synthesis , a robust and widely used reaction for forming ethers.[6][7][8] The synthesis involves the reaction of a phenoxide with an alkyl halide. In this case, 2-hydroxyacetophenone is deprotonated to form the nucleophilic phenoxide, which then displaces a leaving group on the pyrrolidine ring.
Objective: To synthesize 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride.
Materials:
2-Hydroxyacetophenone
N-Boc-3-hydroxypyrrolidine
p-Toluenesulfonyl chloride (TsCl)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Trifluoroacetic acid (TFA)
Hydrochloric acid (2.0 M solution in diethyl ether)
Dichloromethane (DCM)
Step 1: Tosylation of N-Boc-3-hydroxypyrrolidine
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
Slowly add p-toluenesulfonyl chloride (1.1 eq).
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 16 hours.
Quench the reaction with water and extract with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-(tosyloxy)pyrrolidine.
Step 2: Williamson Ether Synthesis
To a solution of 2-hydroxyacetophenone (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.3 eq) portion-wise at 0 °C.
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
Add a solution of N-Boc-3-(tosyloxy)pyrrolidine (1.0 eq) in anhydrous DMF to the phenoxide solution.
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
Cool the reaction to room temperature and carefully quench by adding water.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected intermediate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 3: Boc Deprotection and Salt Formation
Dissolve the purified Boc-protected intermediate from Step 2 in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
Dissolve the residue in a minimal amount of DCM or ethyl acetate.
Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride as a solid.
Potential Applications & Screening Protocols
Based on structurally related compounds, this molecule holds potential as a modulator of CNS receptors or as an enzyme inhibitor. Structures containing a phenoxy-pyrrolidine motif have shown potent and selective activity as α4β2-nicotinic acetylcholine receptor (nAChR) agonists.[9]
Application Note: Potential as a Nicotinic Acetylcholine Receptor (nAChR) Modulator
The structural similarity to known prolinol phenyl ether-based nAChR ligands suggests that 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride could be a valuable candidate for screening against various nAChR subtypes.[9] These receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making novel modulators highly sought after.
Caption: Hypothetical binding to a ligand-gated ion channel.
Protocol 1: Analytical Characterization by HPLC-MS
Objective: To determine the purity and confirm the identity of the synthesized compound.
Instrumentation & Reagents:
UHPLC or HPLC system with a PDA/UV detector and coupled to a mass spectrometer (ESI source).[10]
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Sample: 1 mg/mL stock solution of the compound in 50:50 Acetonitrile/Water.
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B over 0.5 min
Flow Rate
0.4 mL/min
Column Temp.
40 °C
Injection Vol.
2 µL
UV Detection
254 nm
MS Ionization
Electrospray Ionization (ESI), Positive Mode
MS Scan Range
m/z 100-500
Table 1: Suggested HPLC-MS parameters for analysis.
Procedure:
Prepare a 10 µg/mL working solution of the compound from the stock solution.
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 minutes.
Inject the sample and acquire data.
Data Analysis:
Integrate the peak area in the UV chromatogram to determine purity (% area).
Extract the mass spectrum for the main peak and confirm that the observed m/z for the parent ion matches the calculated exact mass of the free base [M+H]⁺.
Protocol 2: Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific receptor subtype (e.g., α4β2 nAChR) using a competition binding assay.[11][12]
Materials:
Cell membranes prepared from a cell line stably expressing the target receptor (e.g., CHO-α4β2).
Radioligand: e.g., [³H]-Epibatidine or [³H]-Cytisine (a high-affinity α4β2 ligand).
Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Nicotine).
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
96-well microplates and a cell harvester.
Scintillation fluid and a liquid scintillation counter.
Procedure:
Compound Preparation: Perform serial dilutions of the test compound stock solution (in assay buffer) to create a range of concentrations (e.g., from 10 pM to 100 µM).
Assay Setup (in triplicate):
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand (at a final concentration near its Kₑ) + 50 µL cell membrane suspension.
Competition Binding: 50 µL of each test compound dilution + 50 µL Radioligand + 50 µL cell membrane suspension.
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol 3: In Vitro Kinase Inhibition Assay (General Selectivity Screen)
Objective: To assess the compound's potential for off-target activity by screening it against a representative kinase, using a universal ADP-detecting luminescent assay.[13][14][15]
Methodology: The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13]
Materials:
Kinase of interest (e.g., a common off-target like SRC kinase).
Kinase-specific substrate peptide.
ATP solution.
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
White, opaque 384-well assay plates.
Luminometer plate reader.
Procedure:
Compound Plating: Add 1 µL of the test compound at various concentrations (e.g., a single high concentration of 10 µM for initial screening) or a positive control inhibitor (e.g., Staurosporine) to the wells. Use DMSO for "no inhibitor" controls.
Enzyme Addition: Add 2 µL of the kinase diluted in reaction buffer to each well.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
Reaction Initiation: Add 2 µL of a mix containing the kinase substrate and ATP (at its Kₘ concentration) in reaction buffer to initiate the reaction. The total volume is 5 µL.
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
Measurement: Read the luminescence on a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
For compounds showing significant inhibition, a full dose-response curve can be generated to determine the IC₅₀ value.
References
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
Zhang, L., & Li, L. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC. Retrieved from [Link]
Limbird, L. E. (2015). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]
Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PMC. Retrieved from [Link]
Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Retrieved from [Link]
Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm (RSC Publishing). Retrieved from [Link]
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]
Google Patents. (n.d.). CN110963907B - Green synthesis of 2, 2-dialkoxy acetophenone derivative.
Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. RSC Publishing. Retrieved from [Link]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
SIELC Technologies. (2023). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
PubMed. (2001). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. Retrieved from [Link]
Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Retrieved from [Link]
Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
ACS Publications. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
Gualtieri, F., et al. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. Retrieved from [Link]
Haugen, S., et al. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. Retrieved from [Link]
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
Application Note: HPLC Method Development and Validation for 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Introduction & Chemical Profiling The compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a highly polar, water-soluble pharmaceutical intermediate. Developing a robust High-Performance Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
The compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a highly polar, water-soluble pharmaceutical intermediate. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structural biology and physical chemistry.
The molecule presents two distinct chromatographic features:
Acetophenone Chromophore: The conjugated aromatic ring and carbonyl group provide a strong UV absorbance profile, with an expected primary
λmax
at approximately 240–250 nm.
Basic Pyrrolidine Amine: The saturated nitrogen heterocycle acts as a basic secondary amine. Because it is formulated as a hydrochloride salt, the compound acts as a weak acid/strong base salt in solution, presenting significant challenges for peak symmetry on standard silica-based stationary phases.
Method Rationale: The Causality of Peak Tailing Mitigation
As an Application Scientist, method development cannot rely on trial and error; it must be driven by causality. When basic amines are analyzed via reversed-phase liquid chromatography (RPLC) on silica-based columns, they frequently exhibit severe peak tailing[1]. This phenomenon is caused by secondary ion-exchange interactions between the positively charged protonated amine of the pyrrolidine ring and the negatively charged, deprotonated residual silanols (Si-O⁻) on the silica surface[2].
To engineer a self-validating and highly reproducible method, we must manipulate the mobile phase to suppress these secondary interactions:
pH Control (Silanol Suppression): By utilizing a low-pH mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic acid (TFA), we force the residual surface silanols (pKa ~ 3.5–4.5) into their neutral, protonated state (Si-OH). This eliminates their capacity to act as cation-exchange sites.
Ion-Pairing Mechanism: TFA is not just an acidifier; it acts as a volatile ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) forms a neutral, hydrophobic complex with the protonated pyrrolidine nitrogen. This complex partitions efficiently into the C18 stationary phase, dramatically improving peak symmetry and preventing column overloading[3].
Column Chemistry: An end-capped or sterically protected C18 column is selected to provide a secondary physical shield against any remaining active silanols[4].
Fig 1: Mechanism of silanol suppression and ion-pairing using Trifluoroacetic acid (TFA).
Experimental Protocol
The following step-by-step methodology outlines the optimized conditions for the assay and purity analysis of the compound.
A gradient method is employed to ensure that the highly polar salt elutes with good retention (
k′>2
), while strongly retained organic impurities are flushed from the column.
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
0.0
95
5
Isocratic hold (Equilibration)
2.0
95
5
Isocratic hold (Polar retention)
12.0
10
90
Linear Gradient (Elution of impurities)
15.0
10
90
Isocratic wash (Column flush)
15.1
95
5
Step return to initial conditions
20.0
95
5
Re-equilibration
Sample Preparation Workflow
Experience Note: Always dissolve the standard in a diluent that closely matches the initial mobile phase composition to prevent solvent-mismatch peak distortion (fronting/splitting).
Diluent Preparation: Prepare a mixture of 95% Milli-Q Water and 5% Acetonitrile.
Stock Solution: Accurately weigh 10.0 mg of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter prior to injection.
Fig 2: Step-by-step HPLC method development workflow for basic amine compounds.
Method Validation & System Suitability (Trustworthiness)
A scientifically sound protocol must be a self-validating system. Before any sample data is accepted, the system must pass a System Suitability Test (SST). The SST acts as an internal control, verifying that the column chemistry, mobile phase preparation, and detector alignment are functioning optimally.
System Suitability Criteria
Inject the 100 µg/mL working standard in five consecutive replicates. The system is deemed suitable only if the following criteria are met:
Parameter
Acceptance Criteria
Scientific Justification
Retention Time (RT) %RSD
≤ 1.0%
Ensures pump stability and proper column equilibration.
Peak Area %RSD
≤ 2.0%
Verifies autosampler precision and detector stability.
Tailing Factor (
Tf
)
≤ 1.5
Confirms successful suppression of silanol interactions.
Theoretical Plates (
N
)
≥ 5,000
Validates column efficiency and physical bed integrity.
Validation Parameters
Once SST passes, the method should be validated according to ICH Q2(R1) guidelines:
Specificity: Inject a blank diluent to ensure no interfering peaks elute at the retention time of the acetophenone derivative.
Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the working concentration (50–150 µg/mL). The correlation coefficient (
R2
) must be
≥0.999
.
Accuracy (Recovery): Spike known concentrations of the API into a placebo matrix (if applicable) and calculate the percentage recovery. Acceptance range: 98.0% – 102.0%.
Robustness: Deliberately vary the column temperature (± 5°C), flow rate (± 0.1 mL/min), and mobile phase pH to prove the method's resilience against minor daily fluctuations.
References
Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography
Analytical Chemistry - ACS Publications
URL:[Link]
An Unexpected Observation Concerning the Effect of Anionic Additives on the Retention Behavior of Basic Drugs and Peptides in Reversed-Phase Liquid Chromatography
PMC - National Institutes of Health (NIH)
URL:[Link]
Application Note: Comprehensive GC-MS Identification and Quantification of Substituted Ethanones
Introduction & Scope Substituted ethanones—commonly known as acetophenone derivatives when an aryl group is present—are pivotal compounds in pharmaceutical synthesis, forensic drug analysis, and plant metabolomics[1]. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Substituted ethanones—commonly known as acetophenone derivatives when an aryl group is present—are pivotal compounds in pharmaceutical synthesis, forensic drug analysis, and plant metabolomics[1]. Their structural diversity, ranging from simple halogenated acetophenones to complex hydroxylated plant defense metabolites, requires a robust, highly specific analytical approach.
Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for identifying these volatile and semi-volatile ketones. This application note details a self-validating GC-MS protocol designed to ensure high-fidelity chromatographic separation, derivatization of active functional groups, and unambiguous structural elucidation via Electron Ionization (EI) fragmentation profiling.
Mechanistic Principles of the Assay
The Causality of Derivatization
While simple alkyl- or halo-substituted ethanones are highly volatile, ethanones possessing hydroxyl, amine, or carboxyl substituents (e.g., 4-hydroxyacetophenone) exhibit strong intermolecular hydrogen bonding. If injected directly, these compounds suffer from high boiling points, thermal degradation in the injection port, and severe peak tailing on non-polar stationary phases[1].
To circumvent this, our protocol employs silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]. Causality: BSTFA replaces the active hydrogen atoms with trimethylsilyl (TMS) groups. This nucleophilic substitution drastically reduces compound polarity and increases thermal stability, ensuring sharp, Gaussian peak shapes that are critical for accurate integration and trace-level detection[3].
Electron Ionization (EI) & Fragmentation Dynamics
The protocol utilizes standard 70 eV Electron Ionization. Causality: Utilizing 70 eV ensures that the kinetic energy imparted to the molecules is highly reproducible across different instrument platforms, allowing for direct spectral matching against established libraries (e.g., NIST, Wiley)[1].
Under 70 eV EI, substituted ethanones exhibit highly predictable fragmentation cascades driven by the stability of the resulting carbocations[4]. The dominant pathway is α
-cleavage , where the bond adjacent to the carbonyl group is homolytically cleaved. For acetophenones, the loss of a methyl radical (
∙
CH
3
) generates a highly resonance-stabilized acylium cation. Subsequent decarbonylation (loss of neutral CO) yields an aryl cation, creating a diagnostic mass spectral fingerprint[5].
Primary EI-MS Fragmentation Pathways for Substituted Ethanones
Experimental Protocol: A Self-Validating System
To establish a self-validating system , this workflow mandates the use of an isotopically labeled Internal Standard (IS) added prior to extraction, alongside method blanks. This architecture inherently corrects for matrix suppression, extraction inefficiencies, and derivatization variability.
Solvent: Anhydrous Ethyl Acetate (moisture < 50 ppm to prevent quenching of the silylation reagent).
Step-by-Step Sample Preparation
Aliquot & Spike: Transfer 1.0 mL of the liquid sample (or 100 mg of solid extract reconstituted in solvent) into a 2.0 mL glass vial. Immediately spike with 10 µL of the Acetophenone-d5 IS. Rationale: Early IS addition normalizes all subsequent volumetric losses.
Extraction: Add 500 µL of anhydrous Ethyl Acetate. Vortex for 60 seconds and centrifuge at 10,000 x g for 5 minutes to precipitate particulates.
Drying: Transfer the organic supernatant to a new vial containing 50 mg of anhydrous Sodium Sulfate (Na
2
SO
4
) to remove residual water[6]. Rationale: Water violently hydrolyzes BSTFA, destroying the derivatization capacity.
Derivatization: Transfer 100 µL of the dried extract to a GC autosampler vial with a glass insert. Add 50 µL of BSTFA + 1% TMCS. Cap tightly with a PTFE-lined septum.
Incubation: Incubate the vial at 70°C for 30 minutes in a dry block heater. Allow to cool to room temperature prior to injection[2].
GC-MS Analytical Workflow for Substituted Ethanones
GC-MS Instrumental Parameters
The following parameters are optimized for a 5% phenyl-methylpolysiloxane stationary phase, which provides the ideal balance of thermal stability and selectivity for aromatic ketones[6].
Table 1: Optimized GC-MS Operational Parameters
Parameter
Setting
Mechanistic Rationale
Column
DB-5MS (30 m × 0.25 mm × 0.25 μm)
Mild polarity resolves structural isomers (e.g., ortho- vs para-substituted ethanones)[7].
Carrier Gas
Helium, constant flow 1.0 mL/min
Inert nature prevents analyte oxidation; provides optimal linear velocity.
Oven Program
60°C (2 min)
→
10°C/min
→
280°C (5 min)
Initial hold focuses volatile ethanones; ramp ensures elution of heavier TMS-derivatives.
Injection
1 μL, Split 10:1, 250°C
Split ratio prevents column overloading and maintains sharp peak symmetry.
Ionization
Electron Ionization (EI), 70 eV
Standardized energy for reproducible library matching[1].
MS Mode
SCAN (m/z 50-500) & SIM
SCAN for untargeted discovery; SIM for high-sensitivity quantification[1].
Data Analysis & Interpretation
Diagnostic Fragmentation Patterns
Identification is achieved by correlating chromatographic retention indices with mass spectral fragmentation. Because substituted ethanones undergo predictable
α
-cleavage, the mass of the resulting acylium and aryl cations directly reveals the mass of the substituent[4].
Table 2: Diagnostic EI-MS Fragmentation Ions for Common Substituted Ethanones
α
-cleavage retaining the 3:1 isotopic signature of
35
Cl/
37
Cl[5].
TMS-derivatized Hydroxyethanone
[M+72]
+∙
[M-15]
+
, m/z 73
Loss of methyl from the TMS group; m/z 73 is the stable trimethylsilyl cation[3].
Quality Control & Validation Criteria
To validate the analytical run, the system must pass the following checks:
Blank Integrity: The derivatization blank must show no peaks corresponding to target ethanones. The presence of m/z 73, 147, and 207 is expected (siloxane artifacts from column bleed and BSTFA) but must not co-elute with targets.
IS Recovery: The peak area of Acetophenone-d5 (quantifier ion m/z 110) must remain within
±
15% across all samples, proving extraction and injection consistency.
Ion Ratio Stability: For targeted SIM analysis, the ratio of the quantifier ion to the qualifier ion must be within
±
20% of the reference standard.
References
The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers, Benchchem.
New anionic rhodium complexes as catalysts for the reduction of acetophenone and its deriv
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17, Scientific & Academic Publishing.
On the Mechanism of the Reaction of α-Substituted Ketones with Allyltributylstannane, ACS Public
Application Notes and Protocols for High-Throughput Screening of Phenyl Ethanone Compounds
Introduction: The Phenyl Ethanone Scaffold in Modern Drug Discovery The phenyl ethanone moiety, a seemingly simple aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its derivatives have been impli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Phenyl Ethanone Scaffold in Modern Drug Discovery
The phenyl ethanone moiety, a seemingly simple aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its derivatives have been implicated in a wide array of biological activities, targeting a diverse range of proteins and pathways. From acting as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease to modulating oxidoreductase activity in nonalcoholic fatty liver disease (NAFLD) and inhibiting protein kinases, the versatility of this chemical starting point is of significant interest to the drug discovery community.[1][2][3] The ability to readily modify the phenyl ring and the ethanone group allows for the creation of large, diverse chemical libraries, making this class of compounds particularly amenable to high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays involving phenyl ethanone compound libraries. We will delve into the core principles of robust HTS assay development, provide detailed protocols for various assay formats, and discuss the critical steps of data analysis and hit validation.
Pillar 1: The Foundation of a Successful HTS Campaign
A successful HTS campaign is not merely about the speed of screening but is built upon a foundation of meticulous assay development and validation. The primary goal is to create a robust and reproducible assay that can reliably distinguish true "hits" from the vast number of inactive compounds in a library.[4]
Assay Development and Miniaturization
The initial phase involves developing a suitable assay in a low-throughput format (e.g., 96-well plates) to establish the fundamental parameters. Once the assay is proven to be reliable, it is miniaturized to a higher-density format, typically 384- or 1536-well plates, to increase throughput and reduce reagent costs.[5][6]
The Critical Role of Controls
Every HTS plate must include appropriate controls to ensure the validity of the data. These typically include:
Negative Controls: Wells containing all assay components except the test compound (often substituted with the vehicle, e.g., DMSO). These represent 0% activity or inhibition.
Positive Controls: Wells containing a known inhibitor or activator of the target. These represent 100% activity or inhibition.
Statistical Validation: The Z'-Factor
The robustness of an HTS assay is quantitatively assessed using the Z'-factor. This statistical parameter reflects the separation between the positive and negative controls, and a Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
Visualizing the HTS Workflow
Caption: A simplified Gs-coupled GPCR signaling pathway leading to reporter gene expression.
Pillar 4: From Hits to Leads - The Validation Cascade
The primary HTS will identify a number of "hits." However, many of these may be false positives. [7]A rigorous hit validation process is essential to prioritize the most promising compounds for further development.
[8]
Hit Confirmation and Dose-Response
Initial hits are re-tested under the same assay conditions to confirm their activity. Confirmed hits are then tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).
Orthogonal and Secondary Assays
It is crucial to test confirmed hits in an orthogonal assay, which measures the same biological activity but with a different detection method. [7]This helps to eliminate compounds that interfere with the primary assay technology. Secondary assays, often cell-based, are used to confirm the activity of hits from a biochemical screen in a more physiological context.
[9]
Structure-Activity Relationship (SAR)
Active compounds and their analogs are analyzed to establish a structure-activity relationship, which guides the synthesis of more potent and specific compounds during the lead optimization phase.
Visualizing the Hit Validation Funnel
Caption: A typical hit validation funnel, from primary screen to lead series.
Conclusion
High-throughput screening of phenyl ethanone libraries offers a powerful approach to discovering novel chemical probes and potential therapeutic agents. The success of such endeavors hinges on the careful design and validation of assays, a systematic approach to hit confirmation, and a deep understanding of the underlying biology of the target. By integrating the principles and protocols outlined in this guide, researchers can enhance the efficiency and effectiveness of their drug discovery programs.
References
Zhang, et al. "Protocol to identify small-molecule inhibitors against cancer drug resistance." STAR Protocols. Available at: [Link]
Yasmeen, A., et al. "High-throughput Screening of small molecule library: procedure, challenges and future." Journal of Advanced Research. Available at: [Link]
Hilaris. "Design, Synthesis and Biological Evaluation of 1-Phenyl-Ethanone Derivatives for Multi-Targeted Treatment of Alzheimer's Disease." Available at: [Link]
Lan, S., et al. "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." Molecules. Available at: [Link]
R Discovery. "Design, Synthesis and Biological Evaluation of 1-Phenyl-Ethanone Derivatives for Multi-Targeted Treatment of Alzheimer's Disease." Available at: [Link]
Target Discovery Institute - University of Oxford. "Small Compound Screening Overview." Available at: [Link]
PubMed. "Fluorescence labels in kinases: a high-throughput kinase binding assay for the identification of DFG-out binding ligands." Available at: [Link]
PubMed. "Fluorescent biosensors for high throughput screening of protein kinase inhibitors." Available at: [Link]
BioTechnologia. "Cell-based assays in high-throughput mode (HTS)." Available at: [Link]
Future Science. "Establishing assays and small molecule screening facilities for Drug discovery programs." Available at: [Link]
BellBrook Labs. "What's the Difference Between Biochemical and Cell-Based HTS Assays?" Available at: [Link]
bioRxiv. "An accessible and generalizable in vitro luminescence assay for detecting GPCR activation." Available at: [Link]
PMC. "Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity." Available at: [Link]
The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. (Information on a specific phenyl ethanone derivative with protein kinase inhibitor activity).
ResearchGate. "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." Available at: [Link]
PubMed. "Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection." Available at: [Link]
BMG Labtech. "Binding kinetics: high throughput assay for kinase inhibitors." Available at: [Link]
PubMed. "Label-free high-throughput functional lytic assays." Available at: [Link]
Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (General information on biochemical and cell-based assays).
ScienceDirect. "Functional assays for screening GPCR targets." Available at: [Link]
PMC. "Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art." Available at: [Link]
BellBrook Labs. "High Throughput Screening Assays for Drug Discovery." Available at: [Link]
Drug Discovery Today. "A pragmatic approach to hit validation following biochemical high-throughput screening." Available at: [Link]
Lifescience Global. "Cell-Based Assays in High-Throughput Screening for Drug Discovery." Available at: [Link]
Cambridge MedChem Consulting. "Analysis of HTS data." Available at: [Link]
R. Ken Coit College of Pharmacy. "ACDD - Our Process." Available at: [Link]
PubMed. "High-Throughput Screening: today's biochemical and cell-based approaches." Available at: [Link]
PubMed. "High-Throughput Label-Free Enzymatic Assays Using Desorption Electrospray-Ionization Mass Spectrometry." Available at: [Link]
British Journal of Pharmacology. "Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding." Available at: [Link]
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Application Note: Advanced NMR Spectroscopy Techniques for the Differentiation of Similar Molecular Structures
Introduction In the realm of drug discovery, natural product chemistry, and materials science, the precise structural elucidation of molecules is paramount. Often, researchers are faced with the challenge of distinguishi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the realm of drug discovery, natural product chemistry, and materials science, the precise structural elucidation of molecules is paramount. Often, researchers are faced with the challenge of distinguishing between molecules with very similar structures, such as stereoisomers (enantiomers and diastereomers), regioisomers, and other constitutional isomers. These subtle structural variations can lead to profound differences in biological activity, physical properties, and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for providing detailed atomic-level structural information in solution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced NMR techniques to differentiate and characterize molecules with high structural similarity. We will delve into the causality behind experimental choices, provide detailed protocols for key experiments, and offer insights into data interpretation.
The Challenge of Structural Similarity
Similar molecular structures present a significant analytical hurdle due to the high degree of overlap in their NMR spectra.[3][4] Conventional one-dimensional (1D) ¹H and ¹³C NMR spectra may be insufficient to resolve the subtle differences in chemical shifts and coupling constants that distinguish these molecules.[5] Therefore, a multi-pronged approach employing a suite of advanced 1D and two-dimensional (2D) NMR experiments is often necessary for unambiguous structural assignment.
Core NMR Techniques for Differentiating Similar Structures
A judicious selection of NMR experiments is crucial for successfully resolving and assigning the structures of similar molecules. The following techniques, when applied systematically, provide a powerful toolkit for tackling this analytical challenge.
Nuclear Overhauser Effect Spectroscopy (NOESY and ROESY)
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby nucleus is perturbed.[6] This effect is exquisitely sensitive to the internuclear distance (proportional to 1/r⁶), making it a powerful tool for determining the spatial proximity of atoms within a molecule.[7]
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment correlates protons that are close in space, typically within 5 Å.[7] For small to medium-sized molecules, a positive NOE is observed. However, for molecules with intermediate molecular weights, the NOE can be close to zero, making it difficult to detect.[8]
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is a variation of NOESY that is particularly useful for medium-sized molecules where the NOE is negligible.[8][9] ROESY detects correlations in the rotating frame and always produces a positive enhancement, regardless of molecular size.[8]
Causality of Experimental Choice: The choice between NOESY and ROESY is primarily dictated by the molecular weight of the analyte. For small molecules, NOESY is generally sufficient. For intermediate-sized molecules, ROESY is the preferred method to avoid the nulling of the NOE signal.[8]
Visualization of NOESY/ROESY Workflow
Caption: Workflow for NOESY/ROESY experiments.
Homonuclear and Heteronuclear Correlation Spectroscopy
These techniques are the workhorses of NMR-based structure elucidation, providing information about through-bond connectivity.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) scalar couplings, typically over two or three bonds.[10][11] It is invaluable for identifying spin systems within a molecule.
TOCSY (Total Correlation Spectroscopy): Also known as HOHAHA (Homonuclear Hartmann-Hahn spectroscopy), TOCSY extends the correlations observed in COSY to an entire spin system.[12][13] This is particularly useful for identifying all protons within a coupled network, even if they are not directly coupled.[12][14] The duration of the "spin-lock" or "mixing time" is a key parameter that determines the extent of magnetization transfer through the spin system.[12]
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to their attached heteronucleus, most commonly ¹³C or ¹⁵N.[11][15] It provides a powerful method for assigning carbon and nitrogen resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and heteronuclei, typically over two to three bonds (and sometimes four in conjugated systems).[11][15][16] HMBC is essential for piecing together different spin systems and establishing the overall carbon framework of a molecule.[16]
Causality of Experimental Choice: A combination of these experiments is almost always necessary. COSY and TOCSY are used to define the proton spin systems, while HSQC and HMBC are used to assign the heteronuclear resonances and connect the different spin systems to build the complete molecular structure.
Visualization of 2D NMR Connectivity Workflow
Caption: Interplay of 2D NMR experiments for structure elucidation.
Advanced and Specialized Techniques
In cases of extreme spectral overlap or when subtle stereochemical details are required, more advanced techniques can be employed.
Diffusion-Ordered Spectroscopy (DOSY)
DOSY is a powerful technique that separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape.[17][18] This "virtual chromatography" allows for the analysis of mixtures without physical separation.[17][19] For similar molecular structures, subtle differences in their hydrodynamic radii can be exploited to resolve their individual spectra.[20] DOSY is particularly useful for identifying components in a mixture of isomers or for detecting impurities.[20][21]
Causality of Experimental Choice: DOSY is an excellent choice when dealing with mixtures of similar compounds that cannot be easily separated by chromatography.[21] It can provide a quick assessment of the number of components in a sample and can aid in the assignment of signals to individual species.
Residual Dipolar Couplings (RDCs)
RDCs provide long-range structural information by measuring the small, residual dipolar couplings that arise when molecules are partially aligned in a suitable medium.[22][23] Unlike NOEs, which are distance-dependent, RDCs provide information about the orientation of internuclear vectors relative to the magnetic field.[22] This makes them extremely valuable for determining the relative stereochemistry of remote chiral centers and for refining the three-dimensional structures of molecules.[24][25]
Causality of Experimental Choice: RDCs are employed when NOE data is insufficient to define the global fold or relative stereochemistry of a molecule. They are particularly powerful for rigid or semi-rigid molecules where long-range orientational constraints are needed.
Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of nearby nuclei.[3][26] This effect, known as the Lanthanide-Induced Shift (LIS), is dependent on the distance and angle between the lanthanide ion and the nucleus.[3] By selectively shifting resonances, LSRs can be used to resolve overlapping signals and simplify complex spectra.[3][27] Chiral LSRs can be used to differentiate enantiomers by forming diastereomeric complexes that have distinct NMR spectra.[28]
Causality of Experimental Choice: LSRs are a valuable tool when severe signal overlap in a critical region of the spectrum prevents unambiguous assignment. They are also a classic method for determining enantiomeric purity.[3]
Protocols
Protocol 1: General Sample Preparation for High-Resolution NMR
Meticulous sample preparation is the cornerstone of high-quality NMR data.[29]
Analyte Purity: Ensure the analyte is of the highest possible purity to avoid interference from impurities.
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[29][30] Common solvents include CDCl₃, DMSO-d₆, and D₂O.[29]
Concentration: The optimal concentration depends on the experiment and the sensitivity of the spectrometer. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typical.[29] For less sensitive experiments like ¹³C NMR or 2D experiments, higher concentrations may be necessary.[31]
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[32]
NMR Tube: Use high-quality, clean NMR tubes to ensure good magnetic field homogeneity.[29]
Degassing (for NOESY/ROESY): For NOE-based experiments, it is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.[33] This can be achieved by several freeze-pump-thaw cycles.
Protocol 2: 2D NOESY/ROESY Data Acquisition
Instrument Setup: Tune and match the probe for the desired nucleus (¹H). Lock and shim the magnetic field to achieve optimal homogeneity.
Pulse Program: Select the appropriate NOESY or ROESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).[33]
Acquisition Parameters:
Spectral Width: Set the spectral width to encompass all proton signals.
Mixing Time (tm): This is the most critical parameter. The optimal mixing time depends on the molecular weight of the analyte. For small molecules, a mixing time of 500-1000 ms is a good starting point. For larger molecules, shorter mixing times (100-300 ms) are typically used. A series of experiments with varying mixing times may be necessary to optimize the NOE buildup.
Number of Scans (ns) and Increments (ni): These parameters determine the signal-to-noise ratio and resolution in the indirect dimension. A typical starting point is ns=8-16 and ni=256-512.
Protocol 3: 2D HSQC/HMBC Data Acquisition
Instrument Setup: As per Protocol 2.
Pulse Program: Select the appropriate HSQC or HMBC pulse sequence.
Acquisition Parameters:
Spectral Widths (¹H and ¹³C): Set the spectral widths to include all relevant proton and carbon signals.
¹JCH Coupling Constant (for HSQC): Set the one-bond coupling constant to an average value for the expected types of C-H bonds (e.g., 145 Hz for sp³ carbons, 160 Hz for sp² carbons).[34]
nJCH Coupling Constant (for HMBC): Set the long-range coupling constant to an average value (e.g., 8 Hz) to observe correlations over 2-3 bonds.
Number of Scans and Increments: Similar to NOESY/ROESY, these will depend on the sample concentration and desired resolution.
Data Processing and Interpretation
Modern NMR software packages provide sophisticated tools for processing and analyzing multidimensional NMR data.
Data Processing: This typically involves Fourier transformation, phasing, baseline correction, and referencing.[35][36]
Data Interpretation:
Cross-peak Analysis: Systematically analyze the cross-peaks in each 2D spectrum to build up connectivity networks and identify spatial proximities.
Integration: In well-resolved 1D spectra, the integration of signals provides information about the relative number of protons.
Coupling Constant Analysis: The magnitude of scalar coupling constants (J-couplings) can provide valuable information about dihedral angles (via the Karplus equation) and thus, molecular conformation.
Data Presentation: Comparative Table of NMR Techniques
The differentiation of similar molecular structures by NMR spectroscopy requires a strategic and multi-faceted approach. By combining standard 1D and advanced 2D NMR techniques, researchers can systematically piece together the puzzle of molecular structure with a high degree of confidence. The choice of experiments should be guided by the specific structural question at hand, and careful attention to sample preparation and experimental parameter optimization is crucial for obtaining high-quality, interpretable data. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to confidently tackle the challenges of characterizing structurally similar molecules.
References
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Su, X., & Prestegard, J. H. (1999). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 121(47), 11058-11059.
University of Leicester. (n.d.).
Claridge, T. D. W. (2015). NMR Data Processing. In High-Resolution NMR Techniques in Organic Chemistry (pp. 135-207). Elsevier.
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Giraudeau, P., & Akoka, S. (2012). NMR Pulse Sequences for Metabolomics. In Metabolomics (pp. 15-33). Humana Press.
Tokyo Chemical Industry. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
Scribd. (n.d.). DOSY NMR for Analyzing Mixtures.
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
Navarro-Vázquez, A., & Griesinger, C. (2003). A Novel Method for the Determination of Stereochemistry in Six-Membered Chairlike Rings Using Residual Dipolar Couplings. The Journal of Organic Chemistry, 68(3), 883-889.
Le, T., et al. (2019). Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy. PMC.
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Giraudeau, P., et al. (2022). NMR methods for the analysis of mixtures.
Analytical Chemistry. (2024, July 11). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning.
Foroozandeh, M., et al. (2023). AI-designed NMR spectroscopy RF pulses for fast acquisition at high and ultra-high magnetic fields. PMC.
National Institutes of Health. (n.d.). Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY).
Gil, R. R., & Griesinger, C. (2012). Application of Residual Dipolar Couplings to the Structural Analysis of Natural Products. In Structure Elucidation in Organic Chemistry (pp. 111-143). Springer.
Morris, G. A. (2012). Modern NMR Pulse Sequences in Pharmaceutical R & D.
ACS Publications. (2022, September 1). Retrieving Spectra of Pure Components from the DOSY-NMR Experiment via a Comprehensive Approach Involving the 2D Asynchronous Spectrum, 2D Quotient Spectrum, and Genetic Algorithm Refinement.
Journal of Proteome Research. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra.
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ResearchGate. (n.d.). Identification of Two Isomers from an Organic Mixture by Double-Stimulated-Echo NMR and Construction of the DOSY Spectra by the Regularized Resolvent Transform Method.
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Prime Scholars. (2024, June 26). Exploring NMR Spectroscopy: A Window into Molecular Structure.
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PubMed. (2018, June 15). A practical strategy for the accurate measurement of residual dipolar couplings in strongly aligned small molecules.
National Center for Biotechnology Information. (2014, April 28). Customized Metabolomics Database for the Analysis of NMR 1H–1H TOCSY and 13C–1H HSQC-TOCSY Spectra of Complex Mixtures.
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National Center for Biotechnology Information. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NO.
Preprints.org. (2024, February 12). Decoding Molecular Structures with Nuclear Magnetic Resonance.
ACS Figshare. (2025, June 16). Characterizing the Spin System Using 3D TOCSY J‑Resolved Spectroscopy to Facilitate Deep Annotation of Individual Peaks within Interleaved Multiplets in High-Resolution 1D 1H Spectra of Cellular Metabolic Mixtures.
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BenchChem. (n.d.). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
Technical Support Center: Purification of Polar Ethanone Hydrochloride Compounds
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar ethanone hydrochloride compounds. This guide is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar ethanone hydrochloride compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult-to-purify molecules. The inherent polarity, high water solubility, and ionic nature of these salts often render standard purification protocols ineffective.
This document moves beyond simple step-by-step instructions. It delves into the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and develop robust, reproducible purification strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental challenges and strategies for purifying polar ethanone hydrochloride salts.
Q1: What makes polar ethanone hydrochloride compounds so challenging to purify?
A1: The difficulty arises from a combination of their physicochemical properties:
High Polarity and Solubility: Their ionic nature makes them highly soluble in polar solvents like water, methanol, and ethanol, but often insoluble in non-polar organic solvents used for extraction and standard chromatography.[1][2] This makes techniques like liquid-liquid extraction for impurity removal challenging.
Interaction with Stationary Phases: In normal-phase chromatography, the basic amine hydrochloride interacts strongly with the acidic silanol groups of silica gel, leading to severe peak tailing, streaking, or irreversible adsorption.[3] In reversed-phase chromatography, their high polarity can cause poor retention, with the compound eluting in the solvent front.[4]
Potential for Polymorphism: Hydrochloride salts can sometimes exist in different crystalline forms (polymorphs), which may have different solubilities and behaviors, complicating crystallization efforts.[5]
Hygroscopicity: The polar, ionic nature can make these compounds prone to absorbing atmospheric moisture, which can affect accurate weighing and dissolution.
Q2: What are the most common impurities I should expect?
A2: Impurities typically fall into two categories: process-related and degradation-related.
Process-Related Impurities: These originate from the synthesis itself.[6]
Unreacted Starting Materials: For example, residual substituted benzene and acetyl chloride from a Friedel-Crafts acylation.[6]
Isomeric Byproducts: Acylation of a substituted benzene ring can sometimes occur at different positions, leading to isomeric impurities.[6]
Byproducts from Previous Steps: Impurities from the synthesis of the starting materials can be carried through.
Degradation Products: These form from the decomposition of the final product.[6]
Hydrolysis: Cleavage of the acetyl group.
Oxidation: For instance, Baeyer-Villiger oxidation of the ketone.[6]
Q3: Should I purify the compound as the hydrochloride salt or convert it to the freebase first?
A3: This is a critical strategic decision. Purifying the freebase is often easier, especially using chromatography. The freebase form is typically less polar and more soluble in common organic solvents, making it amenable to standard silica gel chromatography.[2] After purification, it can be cleanly converted back to the hydrochloride salt.[2][7]
Purify as Salt: Choose this route if the salt has good, selective crystallization properties from a specific solvent system and the impurities do not co-crystallize.
Purify as Freebase: This is often the preferred method when chromatography is necessary. The workflow involves basifying an aqueous solution of the salt, extracting the freebase into an organic solvent, purifying the freebase, and then converting it back to the HCl salt.[7]
Q4: What is the best first-pass purification technique to try?
A4: Before resorting to more complex methods, simple physical purification should be attempted.
Solvent Washing/Trituration: If you have a solid and suspect non-polar impurities, washing the solid with a non-polar solvent in which your salt is insoluble (like diethyl ether or ethyl acetate) can be very effective.[1]
Recrystallization: This is the next logical step. The challenge lies in finding a suitable solvent or solvent system. Alcohols like ethanol or isopropanol are common starting points.[1] Sometimes, adding a non-polar "anti-solvent" like diethyl ether or hexane to a solution in a polar solvent can induce precipitation of the purified salt.[2]
Q5: When is chromatography the right choice?
A5: Chromatography is necessary when simpler methods fail or when dealing with complex mixtures containing impurities with similar properties to your target compound.
Recrystallization fails to improve purity significantly.
The compound "oils out" from every tested recrystallization solvent.[8]
Multiple impurities are visible by TLC or HPLC that cannot be removed by washing or recrystallization.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Problem ID
Issue Description
Probable Causes
Recommended Solutions
REC-01
Compound "oils out" instead of crystallizing.
The melting point of your compound is lower than the boiling point of the solvent. The solution is too concentrated or cooled too quickly.
1. Re-heat the solution to re-dissolve the oil, then add more solvent. 2. Try a lower-boiling point solvent or solvent mixture. 3. Allow the solution to cool much more slowly (e.g., in a warm water bath, then on the benchtop, then in the fridge).[8]
REC-02
No crystals form upon cooling.
The solution is not sufficiently supersaturated. Nucleation sites are absent.
1. Concentrate the solution by gently evaporating some solvent and allow it to cool again. 2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. 3. Add a "seed crystal" of pure product if available. 4. Cool the solution to a lower temperature (e.g., ice bath or freezer).[8]
REC-03
Purity does not improve after recrystallization.
Impurities have very similar solubility profiles to the target compound. Co-crystallization is occurring.
1. Screen a wider range of solvents with different polarities (e.g., isopropanol, acetonitrile, ethanol/water mixtures).[1][9] 2. Perform a second recrystallization. 3. If purity remains stagnant, the compound is a candidate for chromatographic purification.
REC-04
Compound is insoluble in all common hot solvents.
The compound has very high lattice energy. Insoluble impurities may be present.
1. Try highly polar solvents like water or methanol/water mixtures. 2. If most of the material dissolves but a residue remains, perform a hot filtration to remove the insoluble impurities before cooling.[8]
Chromatography Issues
Problem ID
Issue Description
Probable Causes
Recommended Solutions
CHROM-01
Severe peak tailing/streaking on silica gel column.
Strong acid-base interaction between the basic hydrochloride salt and acidic silanol groups on the silica surface.
1. Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (0.5-2%) or ammonium hydroxide into your mobile phase.[3][4] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica.[3] 3. Purify as Freebase: This is the most common and effective solution. The neutral freebase will not interact as strongly with silica.
CHROM-02
Compound does not move from the baseline on silica gel.
The mobile phase is not polar enough to elute the highly polar compound.
1. Increase the polarity of the mobile phase. A common system for very polar amines is Dichloromethane/Methanol/Ammonium Hydroxide.[3] 2. If still unsuccessful, consider HILIC.
CHROM-03
Poor or no retention in Reversed-Phase (RP) HPLC.
The compound is too polar and has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.
1. Use 100% Aqueous Mobile Phase: Ensure your RP column is stable under these conditions ("aqua-stable").[4] 2. Use a Polar-Embedded Column: These columns (e.g., EPG or Phenyl-hexyl) offer different selectivity and better retention for polar analytes.[4] 3. Switch to HILIC: Hydrophilic Interaction Chromatography is specifically designed for retaining and separating very polar compounds.[10]
CHROM-04
Compound will not elute from a HILIC column.
The compound has extremely strong hydrophilic interactions with the polar stationary phase. The mobile phase is not "strong" enough (i.e., not enough of the polar component).
1. Increase the Strong Solvent: In HILIC, water is the strong solvent. Gradually increase the percentage of the aqueous component in your mobile phase.[11] 2. Adjust pH/Buffer: Mobile phase pH and buffer concentration can significantly impact the retention of ionizable compounds.[10]
Key Experimental Protocols
Protocol 1: Salt-to-Freebase Conversion for Purification
This protocol describes the conversion of the hydrochloride salt to its freebase form, allowing for purification via standard extraction or chromatography, followed by regeneration of the salt.
Caption: Workflow for freebase conversion and purification.
Methodology:
Dissolution & Basification: Dissolve the crude ethanone hydrochloride salt in a minimal amount of deionized water. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate (for weakly basic amines) or 1M sodium hydroxide (for more stubborn salts), while monitoring the pH with indicator paper or a pH meter. Continue adding base until the pH is >9.[7] The freebase may precipitate or form an oil.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7] The freebase is expected to be more soluble in the organic layer.
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude freebase.
Purification: Purify the crude freebase using standard methods, such as silica gel flash chromatography or recrystallization from a suitable organic solvent.
Salt Reformation: Dissolve the purified freebase in a minimal amount of an anhydrous solvent in which the hydrochloride salt is insoluble (e.g., anhydrous diethyl ether, ethyl acetate).[2][12] Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The pure hydrochloride salt should precipitate out of the solution.
Isolation: Collect the precipitated solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Protocol 2: HILIC Method Development for Purity Analysis
Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative to reversed-phase for highly polar compounds.[10]
Methodology:
Column Selection: Start with a silica or an amide-based HILIC column.[10] These provide robust polar stationary phases.
Mobile Phase Preparation:
Mobile Phase A (Weak Solvent): Acetonitrile (ACN).
Mobile Phase B (Strong Solvent): Water with a buffer. A common starting point is 10 mM ammonium formate or ammonium acetate. The buffer is crucial for controlling pH and achieving reproducible chromatography.[10]
Initial Gradient Conditions:
Time (min) | %A (ACN) | %B (Aqueous)
---|---|---
0.0 | 95 | 5
10.0 | 50 | 50
11.0 | 95 | 5
15.0 | 95 | 5
Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the initial mobile phase conditions (95% ACN) for at least 10-15 column volumes before the first injection.
Optimization:
To Increase Retention: Decrease the starting percentage of Mobile Phase B (water).
To Decrease Retention: Increase the starting percentage of Mobile Phase B.
Poor Peak Shape: Adjust the buffer concentration or pH in Mobile Phase B.
References
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Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. The Hive. Available at: [Link]
Lee, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7629. Available at: [Link]
ResearchGate. (2015). How can I separate my active natural compound from HCL? [Online Forum]. Available at: [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Online Forum]. Available at: [Link]
Doughty, D. M., et al. (2016). Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. Drug Testing and Analysis, 8(7), 693-702. Available at: [Link]
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]
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Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Available at: [Link]
Blau, K. (1961). Chromatographic methods for the study of amines from biological material. Biochemical Journal, 80(1), 193-200. Available at: [Link]
Actualized.org. (2024). Conversion Guide: HCl Salt to Freebase for Educational Insight. [Online Forum]. Available at: [Link]
Paseiro-Losada, P., et al. (2012). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State-of-the-Art Review. Comprehensive Reviews in Food Science and Food Safety, 11(6), 605-627. Available at: [Link]
Gidwani, B., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of the Indian Chemical Society, 89(6), 773-781. Available at: [Link]
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Online Forum]. Available at: [Link]
Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]
Nyang'au, W. O., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 569. Available at: [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
Saini, K., et al. (2018). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 159, 36-43. Available at: [Link]
Liberty University. (2022). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Blog]. Available at: [Link]
Chromatography Forum. (2008). Please give suggestion: high polar impurity purification. [Online Forum]. Available at: [Link]
ResearchGate. (2018). For highly polar compound, how to do the purification? [Online Forum]. Available at: [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
Vaping Hardware. (2025). Nicotine Salt Strength Converter. Available at: [Link]
Vaping Forum. (2020). how to change a nic-salt juice to freebase juice? [Online Forum]. Available at: [Link]
National Center for Biotechnology Information. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Available at: [Link]
Reddit. (2018). Need help with freebase to nicotine salts conversion. r/DIY_eJuice. [Online Forum]. Available at: [Link]
Reddit. (2018). Salts vs freebase vaporization absorption, in particular nicotine. r/Biochemistry. [Online Forum]. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for Ethanone Synthesis
Welcome to the technical support center for ethanone (acetophenone) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization stra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for ethanone (acetophenone) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our focus is on the most common and robust method for ethanone synthesis: the Friedel-Crafts acylation of benzene.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the experimental setup and underlying principles of the Friedel-Crafts acylation for ethanone synthesis.
Q1: What is the precise role of the Lewis acid catalyst, and what quantity is required?
A4: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is crucial for generating the highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent (e.g., acetyl chloride).[1][2] Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the AlCl₃ forms a complex with the ketone product.[1][3] This complexation deactivates the catalyst. Therefore, a stoichiometric amount or a slight excess (typically 1.1 to 1.2 equivalents relative to the acylating agent) is required for the reaction to proceed to completion.[3][4]
Q2: Can acetic anhydride be used as a substitute for acetyl chloride?
A3: Yes, acetic anhydride is a common and effective alternative to acetyl chloride.[1][5] While acetyl chloride is often more reactive, acetic anhydride can be advantageous as it is less volatile, potentially easier to handle, and the reaction by-product is acetic acid rather than corrosive HCl gas.[1][6] The choice may influence reaction conditions and the work-up procedure.
Q3: Why is polyacylation not a significant concern in this reaction?
A2: Polyacylation is generally not a major issue because the acyl group (CH₃CO-) introduced onto the benzene ring is electron-withdrawing.[2][7] This deactivates the aromatic ring, making the product (ethanone) less nucleophilic and thus less reactive towards further electrophilic substitution than the starting material, benzene.[1][8] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring, often leading to multiple substitutions.[3][9]
Q4: Which aromatic substrates are unsuitable for Friedel-Crafts acylation?
A4: This reaction is generally unsuccessful with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[3][4] Additionally, aromatic compounds containing basic functional groups, such as amines (-NH₂) or alcohols (-OH), are incompatible.[2][3] These groups will react with the Lewis acid catalyst, forming a complex that deactivates the ring and prevents the desired acylation.[10]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems that may be encountered during the synthesis of ethanone.
Issue 1: Low or Non-Existent Product Yield
Q: My reaction has failed or resulted in a very low yield. What are the primary causes?
A: This is one of the most common issues and can typically be traced back to the integrity of the reagents and the reaction setup.
Catalyst Inactivity: The primary culprit is often moisture. Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water, which deactivates it.[3][4] Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum), use anhydrous solvents, and handle the AlCl₃ in a dry environment (e.g., under an inert atmosphere in a glove box or using rapid handling techniques).[1][3][4]
Insufficient Catalyst: As the ketone product forms a stable complex with AlCl₃, a stoichiometric quantity is consumed.[1][3] Using less than one equivalent of the catalyst will result in an incomplete reaction. Always use a slight excess (1.1-1.2 eq).
Inadequate Temperature/Time: While the reaction is typically exothermic, it may require a specific temperature profile to proceed efficiently. Initially, the reaction is often cooled to 0-5 °C to control the initial exotherm during reagent addition, then allowed to warm to room temperature and stirred for several hours to ensure completion.[4] Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[1][4]
Issue 2: Formation of a Dark, Tarry, or Polymeric Material
Q: My reaction mixture has turned into a dark, viscous, or solid tar. What causes this and how can it be prevented?
A: Tar formation indicates decomposition or polymerization side reactions. While more common with sensitive substrates like furan, it can occur with benzene under harsh conditions.[11]
Cause: The reaction is too vigorous due to a high localized concentration of reactants or catalyst, or the temperature is too high.[12]
Solution:
Control Addition Rate: Add the acylating agent dropwise to the suspension of AlCl₃ and benzene.[4] This maintains a low concentration of the reactive acylium ion and helps control the reaction rate.
Maintain Low Temperature: Begin the reaction in an ice bath (0-5 °C) to manage the initial exothermic phase.[3]
Ensure Efficient Stirring: Vigorous stirring is essential to ensure proper mixing and prevent localized overheating.
Issue 3: Complications During Work-up and Purification
Q: I'm facing challenges isolating the pure product after the reaction is complete. What are the best practices for work-up?
A: An effective work-up is critical for cleanly isolating the ethanone product.
Decomposition of the Catalyst Complex: The AlCl₃-ketone complex must be fully hydrolyzed. The standard procedure is to carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1][13] This exothermic process should be done in a fume hood with caution.
Phase Separation: After quenching, transfer the mixture to a separatory funnel. The organic layer containing the product is typically separated, and the aqueous layer is often extracted one or two more times with a suitable solvent (like dichloromethane or diethyl ether) to maximize recovery.[13][14]
Removal of Acidic Impurities: The combined organic layers should be washed sequentially with water, a dilute base solution (e.g., 5% sodium hydroxide or saturated sodium bicarbonate) to remove any unreacted acylating agent or acidic by-products, and finally with brine to aid in drying.[1][13]
Final Purification: After drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), the solvent is removed by rotary evaporation.[1][14] The crude ethanone can then be purified by fractional distillation or vacuum distillation to yield a colorless liquid.[13][14]
Data Summary Tables
Table 1: Troubleshooting Guide for Ethanone Synthesis
Problem
Potential Cause
Recommended Solution
Low/No Yield
1. Moisture contamination deactivating the catalyst.
Use oven-dried glassware, anhydrous reagents, and an inert atmosphere.[3]
2. Insufficient amount of Lewis acid catalyst.
Use a stoichiometric excess (1.1-1.2 eq) of AlCl₃.[1][3]
3. Aromatic ring is strongly deactivated.
Friedel-Crafts acylation is not suitable for these substrates.[3][15]
Dark/Tarry Mixture
1. Reaction temperature is too high.
Maintain temperature control with an ice bath, especially during addition.[12]
2. Poor mixing leading to localized hot spots.
Ensure vigorous and efficient stirring throughout the reaction.
Purification Issues
1. Incomplete hydrolysis of the AlCl₃ complex.
Quench the reaction mixture in an ice/conc. HCl slurry.[1][13]
| | 2. Acidic impurities remaining in the product. | Wash the organic layer with a dilute base (e.g., 5% NaOH).[1][13] |
Table 2: Typical Reagent Stoichiometry and Reaction Parameters
Reagent / Parameter
Typical Value
Rationale
Benzene
1.0 - 5.0 eq (often used as solvent)
A large excess can favor the desired reaction over side products.
Acetyl Chloride
1.0 eq
The limiting reagent for the acylation.
Aluminum Chloride (AlCl₃)
1.1 - 1.2 eq
A slight excess is needed to account for complexation with the product.[1][3]
Addition Temperature
0 - 10 °C
To control the initial exotherm of the reaction.[4]
Reaction Temperature
Room Temperature
Allows the reaction to proceed to completion after the initial addition.[4]
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; monitor by TLC.[4] |
Visualized Workflows and Mechanisms
A clear understanding of the process flow is essential for successful synthesis and troubleshooting.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocol: Synthesis of Ethanone
This protocol provides a generalized procedure for the laboratory-scale synthesis of ethanone via Friedel-Crafts acylation.
Materials:
Anhydrous Benzene
Acetyl Chloride
Anhydrous Aluminum Chloride (AlCl₃)
Dichloromethane (anhydrous)
Concentrated Hydrochloric Acid (HCl)
5% Sodium Hydroxide (NaOH) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Ice
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle.
Safety First:
This reaction must be performed in a well-ventilated fume hood.
[4]* Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.
[4][16]* Acetyl chloride is corrosive and lachrymatory (a tear gas).
[6][16]* Benzene and dichloromethane are hazardous solvents. [4]Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting the top of the condenser with a drying tube containing calcium chloride.
[1]2. Reagent Charging: In the round-bottom flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
[4]3. Addition of Acylating Agent: Dissolve acetyl chloride (1.0 eq.) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
[4]4. Addition of Benzene: After the addition is complete, add anhydrous benzene (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
[4]5. Reaction: Once the benzene addition is complete, allow the reaction to stir in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
[4]6. Work-up:
Cool the reaction flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with stirring to decompose the aluminum chloride complex.
[1] * Transfer the entire mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with dichloromethane.
[14] * Combine all organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.
[1][13]7. Purification:
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
[1] * The resulting crude oil is then purified by fractional distillation, collecting the fraction that boils at approximately 202 °C to obtain pure ethanone.
[13][14]
References
Mohrig, J. R., et al. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Retrieved March 21, 2026, from [Link]
askIITians. (2025, March 4). How to make acetophenone from benzaldehyde? Retrieved March 21, 2026, from [Link]
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved March 21, 2026, from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved March 21, 2026, from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved March 21, 2026, from [Link]
RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved March 21, 2026, from [Link]
Leah4sci. (2017, July 6). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved March 21, 2026, from [Link]
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved March 21, 2026, from [Link]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Phenyl Rings
Welcome to the technical support center dedicated to resolving one of the most common yet complex challenges in NMR spectroscopy: unexpected chemical shifts in substituted phenyl rings. This guide is designed for researc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to resolving one of the most common yet complex challenges in NMR spectroscopy: unexpected chemical shifts in substituted phenyl rings. This guide is designed for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and purity assessment. Here, we move beyond simple data tables to provide in-depth, causality-driven explanations and practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals are significantly shifted from the expected literature values. What are the primary causes?
Unexpected shifts in the aromatic region of an NMR spectrum for a substituted phenyl ring can arise from a combination of factors, ranging from the electronic nature of the substituents to the experimental conditions. Understanding these can help you pinpoint the source of the discrepancy.
A. Electronic Effects of Substituents:
The electron density at each position on the phenyl ring is the primary determinant of the proton chemical shift. Substituents dramatically alter this density through inductive and resonance effects.
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent.[1] Highly electronegative atoms withdraw electron density, deshielding the nearby protons and causing a downfield shift (to a higher ppm value).[1][2]
Resonance (Mesomeric) Effects: These occur when a substituent's lone pairs or pi systems can conjugate with the aromatic pi system.[2][3]
Electron-Donating Groups (EDGs): Substituents with lone pairs (e.g., -NH₂, -OH, -OR) can donate electron density into the ring through resonance.[3] This increases the electron density, particularly at the ortho and para positions, causing an upfield shift (to a lower ppm value) for the protons at these positions.[3][4]
Electron-Withdrawing Groups (EWGs): Substituents with pi bonds to electronegative atoms (e.g., -NO₂, -C=O, -CN) withdraw electron density from the ring via resonance.[2] This deshields the ortho and para protons, resulting in a downfield shift.[4]
It's crucial to remember that the observed shift is a net result of both inductive and resonance effects, which can sometimes be opposing.[5]
B. Solvent Effects:
The choice of NMR solvent is critical and can lead to significant variations in chemical shifts.[6] This is particularly true for aromatic compounds.
Anisotropic Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant upfield shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[7][8] The solvent molecules tend to associate with the solute in a specific orientation, and the magnetic anisotropy of the solvent's ring current shields the solute's protons.[8][9]
Hydrogen Bonding: Protic solvents or solvents capable of accepting hydrogen bonds (e.g., DMSO-d₆, acetone-d₆) can interact with substituents like -OH or -NH₂.[10][11] This can alter the electron density of the substituent and, consequently, the entire aromatic ring, often leading to downfield shifts of the ring protons.[12] The chemical shifts of the -OH and -NH protons themselves are highly sensitive to hydrogen bonding.[11][13]
C. Concentration Effects:
The concentration of your sample can influence chemical shifts, especially for molecules capable of intermolecular interactions.[11][14]
Pi-Stacking: At higher concentrations, aromatic rings can stack on top of each other. This intermolecular interaction alters the magnetic environment of the protons, typically causing upfield shifts.[12]
Hydrogen Bonding: For molecules with hydrogen-bonding capabilities, higher concentrations can lead to increased intermolecular hydrogen bonding, which generally causes a downfield shift of the involved protons.[15][16][17]
Q2: I'm observing fewer aromatic signals than expected. What could be happening?
The number of distinct signals in the aromatic region is determined by the symmetry of the molecule. If you see fewer signals than anticipated, it often points to one of the following:
Molecular Symmetry: A high degree of symmetry can render some protons chemically equivalent, causing them to resonate at the same frequency and appear as a single signal. For example, a 1,4-disubstituted (para) benzene ring with identical substituents will show only one signal for the four aromatic protons due to symmetry.[4]
Accidental Equivalence (Signal Overlap): It's possible that two or more non-equivalent protons have very similar chemical shifts, causing their signals to overlap and appear as a single, often broadened, peak.[7] Changing the solvent or the spectrometer field strength can sometimes resolve these overlapping signals.[6][18]
Broadening Beyond Detection: In some cases, a signal can be broadened to the point where it becomes indistinguishable from the baseline. This can be caused by chemical exchange processes or the presence of paramagnetic impurities.[19][20]
Q3: My aromatic signals are unexpectedly broad. What are the common causes and solutions?
Broad NMR signals can be frustrating as they obscure coupling information and reduce the overall quality of the spectrum. The primary culprits are:
Chemical Exchange: Protons that can exchange with the solvent or with other labile protons in the molecule (e.g., -OH, -NH₂) often appear as broad signals.[21] The rate of this exchange can be influenced by temperature, pH, and solvent.
Solution: To sharpen these signals, you can try lowering the temperature of the experiment, using a solvent that does not facilitate exchange (like DMSO-d₆), or adding a drop of D₂O to the NMR tube to exchange the labile protons for deuterium, causing their signals to disappear.
Quadrupolar Broadening: Nuclei with a spin quantum number greater than 1/2, such as ¹⁴N, possess a quadrupole moment. Protons attached to or near these nuclei can experience rapid relaxation, leading to broadened signals.[12]
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broadened peaks.[20]
Solution: Ensure the NMR spectrometer is properly shimmed before acquiring your spectrum. If you are having trouble shimming, it could be an issue with the NMR tube or the sample itself (e.g., presence of solid particles).[20]
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[19][22]
Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method.
Troubleshooting Workflow
When faced with unexpected NMR shifts, a systematic approach can help you efficiently diagnose the problem.
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
Data Presentation: Substituent Effects on ¹H Chemical Shifts
The chemical shift of benzene protons is approximately 7.3 ppm.[3] The table below summarizes the approximate changes in chemical shifts (in ppm) for the ortho, meta, and para protons of a monosubstituted benzene ring for various common substituents. A positive value indicates a downfield shift, while a negative value indicates an upfield shift.
Substituent (X)
Ortho Shift (ppm)
Meta Shift (ppm)
Para Shift (ppm)
Dominant Effect
-NH₂
-0.8
-0.25
-0.65
+Resonance
-OH
-0.5
-0.1
-0.4
+Resonance
-OCH₃
-0.45
-0.1
-0.4
+Resonance
-CH₃
-0.2
-0.1
-0.2
+Inductive
-F
-0.3
-0.02
-0.22
-Inductive > +Resonance
-Cl
+0.02
-0.06
-0.04
-Inductive > +Resonance
-Br
+0.18
-0.03
-0.03
-Inductive > +Resonance
-I
+0.39
+0.26
-0.03
-Inductive > +Resonance
-C(=O)H
+0.58
+0.21
+0.27
-Resonance, -Inductive
-C(=O)CH₃
+0.64
+0.09
+0.09
-Resonance, -Inductive
-CN
+0.27
+0.11
+0.3
-Resonance, -Inductive
-NO₂
+0.95
+0.26
+0.39
-Resonance, -Inductive
Note: These values are approximate and can vary with solvent and other experimental conditions.
Experimental Protocols
Protocol: Dilution Study to Investigate Concentration Effects
This protocol is designed to determine if unexpected chemical shifts are due to concentration-dependent phenomena like pi-stacking or intermolecular hydrogen bonding.
Objective: To observe changes in chemical shift as a function of sample concentration.
Volumetric flasks and pipettes for accurate dilutions
Procedure:
Prepare a Stock Solution: Accurately prepare a concentrated stock solution of your compound in the chosen deuterated solvent. A typical starting concentration might be 50-100 mM.
Acquire the First Spectrum: Transfer the stock solution to an NMR tube and acquire a high-quality ¹H NMR spectrum. Carefully note the chemical shifts of the aromatic protons.
Perform Serial Dilutions: Prepare a series of dilutions from the stock solution. For example, you could prepare solutions that are 1/2, 1/4, 1/8, and 1/16th the concentration of the stock solution.
Acquire Spectra of Dilutions: Acquire a ¹H NMR spectrum for each of the diluted samples under identical experimental conditions (temperature, number of scans, etc.).
Data Analysis:
Carefully process all spectra in the same manner.
Create a table of the chemical shifts for each aromatic proton at each concentration.
Plot the chemical shift of each proton as a function of concentration.
Interpretation of Results:
Concentration-Dependent Shifts: If the chemical shifts of the aromatic protons change systematically with concentration, this is strong evidence for intermolecular interactions.
Upfield Shift upon Dilution: This is characteristic of pi-stacking. As the concentration decreases, the aromatic rings are less likely to stack, and the shielding effect is reduced.
Downfield Shift upon Dilution: This is often observed for protons involved in intermolecular hydrogen bonding. Dilution breaks up these hydrogen bonds, causing the chemical shift to move upfield.
No Change in Shifts: If the chemical shifts remain constant across all concentrations, it is unlikely that intermolecular interactions are the cause of the unexpected shifts.
References
Computation of through-space NMR shielding effects by aromatic ring-cation complexes: substantial synergistic effect of complexation - PubMed. (2007, March 15). J Mol Graph Model, 25(6), 806-12.
Assigning the 1H-NMR Signals of Aromatic Ring 1H-
Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons - MDPI. (2010, March 22). Molecules, 15(3), 2033-2045.
Influence of Substituents on the Through-Space Shielding of Arom
Troubleshooting unexpected NMR shifts in 3-chloro-9H-pyrido[2,3-b]indole - Benchchem. (2025).
Computation of through-space NMR shielding effects by small-ring aromatic and antiaromatic hydrocarbons - PubMed. (2006, December 15). J Mol Graph Model, 25(5), 659-65.
Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts | Analytical Chemistry. (n.d.).
Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3).
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. (n.d.).
How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13).
5.2 Chemical Shift - MRI Questions. (2015, February 12).
HYDROGEN BONDING IN PHENOL, ANILINE, AND THIOPHENOL BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY AND CRYOSCOPY - Canadian Science Publishing. (n.d.).
An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols - Modgraph. (2007).
SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES - Canadian Science Publishing. (n.d.).
A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze - Who we serve. (2019, December 9).
20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29).
1 H NMR Chemical Shifts - Oregon St
16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (2022, September 24).
11.5: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (2023, August 7).
"Solvent" effects in 1H NMR spectroscopy: A simple undergradu
An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed. (2007, October 15). Magn Reson Chem, 45(10), 855-62.
NMR Spectroscopy - MSU chemistry. (n.d.).
Common HNMR Patterns - Organic Chemistry Tutor. (n.d.).
Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates | The Journal of Chemical Physics | AIP Publishing. (2019, June 5).
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Planta Med, 90(S 01), S1-S120.
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde - Benchchem. (2025).
H NMR Spectroscopy. (n.d.).
Are there ways to explain magnetic-field dependent chemical shift? - NMR Wiki Q&A Forum. (2010, March 31).
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023, March 27).
An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols | Request PDF - ResearchG
Does anyone know why these peaks are shifting in my NMR spectra?
Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (2017, February 2).
Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents? - PubMed. (2018, April 4). Chem Asian J, 13(7), 877-881.
Substituent effects on aromatic proton chemical shifts. VII.
15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
Protons on aromatic rings in NMR - Chemistry Stack Exchange. (2019, March 6).
NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. (n.d.).
Technical Support Center: Scaling the Synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. As a crucial intermediate in...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. As a crucial intermediate in pharmaceutical development, scaling its synthesis from the lab bench to pilot or manufacturing scale presents unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a robust, safe, and efficient scale-up process.
Overview of the Core Synthetic Pathway
The synthesis of the target compound is primarily achieved through a two-step process starting from commercially available precursors: 1-(2-hydroxyphenyl)ethanone and a suitable 3-pyrrolidinol derivative. The key transformation is a Williamson ether synthesis, followed by hydrochloride salt formation.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis.
Detailed Breakdown:
Insufficiently Anhydrous Conditions: Water will consume strong bases and hydrolyze the alkyl halide. Ensure all solvents are thoroughly dried before use, especially when using water-sensitive bases like NaH.
[1]2. Poor Nucleophile Generation: The phenolic proton of 1-(2-hydroxyphenyl)ethanone must be removed to form the nucleophilic phenoxide. If your base is too weak or not used in sufficient quantity, the reaction will not proceed efficiently.
Reaction Temperature: Williamson ether syntheses can require heating, often between 50-100 °C, to proceed at a reasonable rate. [2]If the temperature is too low, the reaction may stall.
Competing Elimination Reaction: The alkyl halide derived from 3-pyrrolidinol is a secondary halide. These substrates can undergo a competing E2 elimination reaction to form an alkene, especially at higher temperatures and with sterically hindered bases. [3][4]If you detect alkene byproducts, consider lowering the reaction temperature.
Q5: I am seeing significant O-acylation of my phenol instead of ether formation. Why is this happening?
A: This is unlikely in this specific synthesis unless an acylating agent is present as an impurity. However, a related issue is competitive alkylation on the aromatic ring (C-alkylation), as the phenoxide ion is an ambident nucleophile. [2]This is generally less favored than O-alkylation but can occur under certain conditions. Using polar aprotic solvents like DMF or acetonitrile typically favors the desired O-alkylation.
[2]
Q6: How should I monitor the reaction progress at a large scale?
A: Relying solely on time is insufficient for scale-up.
Thin-Layer Chromatography (TLC): Still a rapid and effective tool. Pre-determine a suitable solvent system (e.g., Ethyl Acetate/Hexane) to clearly resolve the starting phenol, the alkylating agent, and the product.
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative monitoring. Develop a method to track the disappearance of starting materials and the appearance of the product. This provides precise data on reaction completion and can also detect the formation of impurities.
[5]
Part C: Work-up, Purification, and Salt Formation
Q7: My work-up is generating a persistent emulsion. How can I break it?
A: Emulsions are common when dealing with basic aqueous layers and organic solvents.
Add Brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help break the emulsion.
Change Solvent: Sometimes, switching to a different extraction solvent can resolve the issue.
Filtration: Passing the mixture through a pad of Celite or diatomaceous earth can sometimes help.
Centrifugation: For larger scales, centrifugation is a highly effective, though equipment-intensive, solution.
Q8: What is the best method for purifying the free base product at scale?
A:
Crystallization: This is the most cost-effective and scalable purification method. Perform solvent screening to find a system that provides good recovery and high purity. Isopropanol (IPA), ethyl acetate, or heptane/ethyl acetate mixtures are common starting points.
Silica Gel Chromatography: While standard in the lab, it is expensive and complex to scale. It should be avoided if possible. If required, consider using a shorter, wider column ("flash chromatography") which is more amenable to large quantities.
Q9: What are the critical parameters for the final hydrochloride salt formation?
A:
Solvent Choice: The choice of solvent is crucial for obtaining a crystalline, easily filterable salt. Common choices include isopropanol (IPA), ethanol, or diethyl ether. The solvent should readily dissolve the free base but provide low solubility for the hydrochloride salt.
Acid Addition: Use a solution of HCl in your chosen solvent (e.g., HCl in IPA). Add the acid solution slowly to the solution of the free base at a controlled temperature (often 0-10 °C) to manage any exotherm and control crystal size.
Control of Stoichiometry: Adding a significant excess of HCl can lead to the precipitation of an oily or amorphous product and may incorporate excess acid into the final solid. Use a slight excess (e.g., 1.05-1.1 equivalents) of HCl.
Isolation: After precipitation, the slurry is typically stirred for a period to allow for complete crystallization. The solid is then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
[6][7]
Scalable Experimental Protocols
The following protocols are generalized procedures. All personnel must consult the Material Safety Data Sheet (MSDS) for each reagent and wear appropriate Personal Protective Equipment (PPE). [8][9]Risk assessments should be performed before any scale-up operation.
[8][10]
*Note: If starting from 3-pyrrolidinol, it must first be converted to a species with a good leaving group (e.g., tosylate, mesylate, or halide). Using the commercially available chloropyrrolidine hydrochloride is often more direct.
Procedure:
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the 1-(2-hydroxyphenyl)ethanone, (R)-3-Chloropyrrolidine HCl, and potassium carbonate.
Add the N,N-Dimethylformamide (DMF).
Under a nitrogen atmosphere, begin stirring and heat the mixture to 80-90 °C.
Monitor the reaction progress by HPLC or TLC every 2-4 hours until the consumption of the limiting starting material is >98%. Reaction times are typically 8-16 hours.
Cool the reaction mixture to room temperature.
Carefully pour the mixture into 20 L of ice-water with stirring.
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 5 L).
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base product.
Protocol 2: Hydrochloride Salt Formation and Purification
Procedure:
Dissolve the crude free base from the previous step in isopropanol (approx. 5-10 volumes, e.g., 5 L per kg of crude product).
Filter the solution to remove any insoluble impurities.
Cool the solution to 0-5 °C in an ice/water bath.
Slowly add a solution of 5-6 M HCl in isopropanol (1.05 equivalents) dropwise while maintaining the internal temperature below 15 °C.
A precipitate should form. After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 1-2 hours.
Isolate the solid product by filtration.
Wash the filter cake with a small amount of cold isopropanol.
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient)Detection: UV at 254 nm
¹H NMR
Structural confirmation of intermediate and final product
Solvent: DMSO-d₆ or CDCl₃Confirm characteristic peaks for aromatic, acetyl, and pyrrolidine protons.
LC-MS
Confirmation of molecular weight, identification of impurities
Couple the HPLC method to a mass spectrometer (ESI+ mode) to confirm the mass of the product and identify byproducts. [5][11]
Karl Fischer
Water content of final product
Determine the amount of residual water in the final hydrochloride salt.
References
Ningbo Inno Pharmchem Co., Ltd. (2026, March 13). The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride.
Babu, Y. S., et al. (2005, February 17). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
Bayer Consumer Care AG. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
Identifying and removing impurities from synthetic cathinone analogues
Welcome to the Technical Support Center for Synthetic Cathinone Analogues. As a Senior Application Scientist, I frequently consult with researchers who struggle with the inherent chemical instability and complex impurity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Synthetic Cathinone Analogues. As a Senior Application Scientist, I frequently consult with researchers who struggle with the inherent chemical instability and complex impurity profiles of synthetic cathinones (β-keto amphetamines). Because these compounds feature a highly reactive β-keto amine backbone, they are uniquely susceptible to thermal degradation, auto-oxidation, and base-catalyzed condensation.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind common experimental failures and provide self-validating protocols to ensure the integrity of your analytical and synthetic workflows.
Q1: During GC-MS analysis of 4-methylmethcathinone (4-MMC), I observe unexpected high-mass peaks and a near-total loss of my target analyte. What is causing this, and how can I validate the presence of my target?
The Causality: You are observing thermal degradation and dimerization. Synthetic cathinones, particularly in their free base form, are highly unstable in the heated injection port of a gas chromatograph. Under thermal stress, the nucleophilic primary or secondary amine of one cathinone molecule attacks the electrophilic β-ketone of another. This base-catalyzed self-condensation forms dihydropyrazines, which rapidly oxidize into stable pyrazine derivatives (e.g., 3,6-dimethyl-2,5-diphenylpyrazine) 1.
The Solution: To prevent this, you must eliminate the amine's nucleophilicity prior to injection. Derivatize the sample using pentafluoropropionyl anhydride (PFPA) to protect the amine, or transition your workflow to LC-MS/MS. LC-MS/MS operates at ambient temperatures and avoids thermal artifacts entirely, preserving the native β-keto amine structure 2.
Q2: How can I distinguish between unreacted halogenated precursors and actual degradation products in my crude reaction mixture?
The Causality: Unreacted precursors, such as α-bromoketones used in the synthesis of pyrrolidinophenones (e.g., α-PVP), can be definitively identified by leveraging the distinct isotopic signature of halogens. Bromine naturally occurs as a ~1:1 ratio of ^79Br and ^81Br. If your impurity exhibits an [M]⁺ and [M+2]⁺ peak of equal intensity, it is an unreacted bromoketone precursor. Conversely, degradation products like 4-methylbenzoic acid (MBA) or N,4-dimethylbenzamide (DMBA)—which result from the breakdown of 4-MMC at high pH—will lack this isotopic signature and exhibit significantly lower molecular weights 3.
Section 2: Quantitative Impurity Profiling
To streamline your diagnostic process, compare your analytical results against this quantitative summary of common synthetic cathinone impurities and their environmental dependencies.
Impurity Classification
Example Compound
Analytical Marker (m/z or characteristic)
Primary Causality
Stability & Mitigation Strategy
Pyrazine Byproducts
3,6-dimethyl-2,5-diphenylpyrazine
[M+H]⁺ corresponding to dimer minus H₂O
Thermal stress in GC inlet / Basic extraction
Avoid GC-MS without derivatization; keep extraction pH < 8
Unreacted Precursors
α-bromoketones
1:1 isotopic ratio of [M]⁺ and [M+2]⁺
Incomplete synthesis reaction
Remove via organic wash during acid-base extraction
Cleavage Products
4-methylbenzoic acid (MBA)
Low molecular weight fragments
Hydrolysis under high pH (>10)
Store samples at pH 4 at -20°C
Stereoisomers
(R)- vs (S)-enantiomers
Identical MS; distinct chiral LC retention
Lack of stereoselective synthesis
Resolve via chiral chromatography or diastereomeric salts
Section 3: Purification and Removal Protocols
Q3: Flash chromatography is failing to separate closely related N-alkylated impurities from my target pyrrolidinophenone. How can I achieve >99% purity?
The Causality: Silica gel chromatography often fails for basic amines due to severe peak tailing and irreversible adsorption. This smears the separation of closely related N-alkylated byproducts. The most field-proven, self-validating system for cathinone purification is the selective crystallization of the hydrochloride salt 4.
Step-by-Step Protocol: Acid-Base Extraction & Recrystallization
This protocol is a self-validating system: non-basic impurities will fail to protonate and are permanently discarded in the initial organic wash.
Acidification & Washing: Dissolve the crude mixture in 0.1 M HCl. Wash the aqueous layer 3x with chloroform. Logic: This removes non-basic organic impurities (e.g., unreacted ketones, pyrazines) while the target cathinone remains safely in the aqueous layer as a water-soluble salt.
Cold Basification: Transfer the aqueous layer to an ice bath. Carefully adjust to pH 8 using 1 M NaOH. Logic: Performing this on ice is critical to prevent base-catalyzed degradation, which accelerates exponentially at room temperature.
Organic Extraction: Extract the newly formed free base cathinone into cold diethyl ether (3x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
Salting Out: Bubble anhydrous HCl gas through the ether solution (or add a stoichiometric amount of HCl in dioxane). The highly pure cathinone HCl salt will precipitate immediately.
Recrystallization: Filter the crude precipitate. Dissolve in a minimum volume of boiling acetonitrile. Allow to cool slowly to room temperature, then transfer to 4°C to induce crystallization.
Validation: Filter and dry the white needles under vacuum. Validate purity via melting point (e.g., α-PHP HCl salt melts at 199–201 °C) and NMR.
Q4: My purified samples degrade rapidly during storage before LC-MS analysis. How do I stabilize them?
The Causality: Cathinone stability is strictly pH-dependent. At physiological or basic pH (~7-8), the unprotonated amine remains nucleophilic and attacks the ketone. Acidification to pH ~4 protonates the amine, eliminating its nucleophilicity and shutting down the degradation pathway entirely. Always store cathinone standards and biological extracts in mildly acidic conditions (e.g., 0.1% formic acid) at -20°C 5.
Section 4: Visualizations of Mechanisms and Workflows
Base-catalyzed thermal degradation pathway of synthetic cathinones into pyrazines.
Step-by-step acid-base extraction and recrystallization workflow for purification.
References
Forensic implications of novel synthesis of cathinone derivatives by Neber and modified Neber rearrangements.ResearchGate.
Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones.d-nb.info.
Degradation pathways of 4-methylmethcathinone in alkaline solution.ResearchGate.
Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP).ACS Publications.
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.PMC.
A Comparative Guide to the Purity Analysis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
This guide provides a comprehensive framework for assessing the purity of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, a research chemical with potential applications in drug development. Given the compound'...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for assessing the purity of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, a research chemical with potential applications in drug development. Given the compound's specific structural motifs—an aromatic ketone, a pyrrolidine ring, and an ether linkage—a multi-faceted analytical approach is required to ensure its identity, purity, and safety.
The narrative that follows is built on foundational analytical principles and authoritative guidelines from the International Council for Harmonisation (ICH). We will explore and compare the primary chromatographic and spectroscopic techniques essential for creating a complete and reliable purity profile. The causality behind each experimental choice is explained to provide not just a method, but a robust analytical strategy.
Understanding the Analyte and Potential Impurity Profile
The structure of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride presents several analytical challenges. Its purity assessment must account for a range of potential contaminants arising from the synthetic route and subsequent degradation.
Process-Related Impurities: These include unreacted starting materials (e.g., 2-hydroxyacetophenone, 3-pyrrolidinol derivatives), reagents, and by-products from unintended side reactions.
Degradation Products: The ether linkage is susceptible to hydrolysis, which would yield 2-hydroxyacetophenone and 3-hydroxypyrrolidine. The pyrrolidine ring or other parts of the molecule could also be subject to oxidation.
Residual Solvents: Organic volatile chemicals used during synthesis and purification must be quantified to ensure they are below safety limits defined by ICH Q3C guidelines.[1][2][3]
Enantiomeric Purity: The molecule contains a chiral center at the 3-position of the pyrrolidine ring. If the synthesis is not stereospecific, the presence of the unwanted enantiomer must be quantified, as different stereoisomers can have vastly different pharmacological and toxicological profiles.
The following diagram illustrates the comprehensive analytical workflow required to address this impurity profile.
Caption: Comprehensive workflow for the purity analysis of the target API.
Comparative Analysis of Core Analytical Techniques
No single technique can provide a complete purity profile. An orthogonal approach, using methods with different chemical principles, is essential for a trustworthy assessment. The strengths and weaknesses of each core technique are summarized below.
Technique
Primary Purpose
Principle
Strengths
Limitations
HPLC-UV/DAD
Assay and quantification of non-volatile organic impurities.
Differential partitioning of analytes between a stationary and mobile phase based on polarity.
Highly robust, reproducible, and quantitative. Diode-Array Detection (DAD) provides spectral information for peak purity assessment.
Requires a chromophore for UV detection. Impurity identification is limited without a mass spectrometer.
LC-MS
Identification of unknown impurities.
Combines the separation power of HPLC with the mass-resolving power of mass spectrometry.[4][5]
Provides molecular weight information, enabling rapid identification of process impurities and degradants.[6] High sensitivity and specificity.[5][6]
Quantitative accuracy can be lower than HPLC-UV without careful validation. Matrix effects can cause ion suppression.
GC-HS
Quantification of residual solvents.
Partitioning of volatile analytes between a liquid/solid sample phase and the gas phase (headspace), followed by separation based on boiling point and polarity.[3]
The gold standard for volatile impurity analysis. Headspace sampling prevents contamination of the GC system with the non-volatile API.[3]
Only applicable to volatile and thermally stable compounds.
qNMR
Absolute purity determination (assay) without a specific reference standard.
The integral of an NMR signal is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[7]
A primary analytical method providing absolute purity.[8][9] Does not require identical reference standards for impurities. Provides structural confirmation simultaneously.
Lower sensitivity compared to chromatographic methods. Requires careful sample preparation and parameter optimization for accuracy.[7]
Chiral HPLC
Separation and quantification of enantiomers.
Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to differential retention times.[10]
The definitive method for determining enantiomeric excess and purity.
Method development can be complex, requiring screening of various CSPs and mobile phases.
In-Depth Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) as mandated by regulatory guidelines like ICH Q2(R1) to ensure the system is performing correctly before sample analysis.[11][12]
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is designed to separate the main component from potential less polar and more polar impurities. The presence of an aromatic ketone provides a strong chromophore for reliable UV detection.
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Gradient:
Time (min)
%A
%B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
| 30.0 | 95 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: DAD, 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Filter through a 0.45 µm syringe filter before injection.
System Suitability Test (SST):
Perform five replicate injections of the sample solution.
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. Formic acid is used as a mobile phase modifier to improve peak shape by protonating free silanols on the column and ensuring the basic pyrrolidine nitrogen is protonated. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Protocol 2: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
This method is designed to identify and quantify volatile organic solvents that may remain from the manufacturing process, in accordance with ICH Q3C.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.
Chromatographic Conditions:
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.
Oven Program:
Initial Temperature: 40 °C, hold for 5 minutes.
Ramp: 10 °C/min to 220 °C.
Hold: Hold at 220 °C for 5 minutes.
Injector Temperature: 230 °C.
Detector Temperature: 250 °C (FID).
Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 15 minutes.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
Sample Preparation:
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
Add 5 mL of Dimethyl Sulfoxide (DMSO).
Immediately cap and crimp the vial securely.
System Suitability Test (SST):
Prepare a standard solution containing common process solvents (e.g., acetone, isopropanol, ethyl acetate, toluene) at their target limit concentrations in DMSO.
Inject the standard solution six times.
Acceptance Criteria: The RSD for the peak areas of each solvent should be ≤ 15.0%. The resolution between critical pairs must be ≥ 1.5.
Causality: A DB-624 column is specifically designed for residual solvent analysis, providing good separation for a wide range of common solvents. Headspace sampling is crucial as it introduces only the volatile components into the GC, protecting the column and injector from contamination by the non-volatile hydrochloride salt.[3] DMSO is selected as the diluent due to its high boiling point and ability to dissolve a wide range of organic compounds.
Logic for Impurity Identification
When an unknown impurity is detected above the identification threshold (typically 0.10% as per ICH guidelines), a systematic investigation is required. High-resolution mass spectrometry (HRMS) coupled with LC is the most powerful tool for this purpose.
Caption: Decision workflow for the structural elucidation of unknown impurities.
Conclusion and Recommendations
The purity analysis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a complex task that demands a carefully selected suite of orthogonal analytical techniques.
For routine quality control and batch release, a validated HPLC-UV method is the primary tool for assay and related substances determination. This should be complemented by GC-HS for residual solvent analysis.
During drug development and for reference standard characterization, a comprehensive analysis using all five described techniques is essential. LC-MS is indispensable for identifying unknown impurities that emerge during stability studies or process changes.[4] qNMR provides a fundamental, independent measure of absolute purity, which is critical for qualifying primary reference standards.[13][14] Finally, Chiral HPLC is non-negotiable for ensuring the stereochemical integrity of the active pharmaceutical ingredient.
By integrating these methods, researchers and drug development professionals can build a scientifically sound, defensible, and comprehensive purity profile, ensuring the quality and safety of the material for its intended application.
References
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
Snow, N. H. (2008, January 1). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. Retrieved from [Link]
Islam, M. R., et al. (2020). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scientific Research Publishing (SCIRP). Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]
Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
Brightspec. (2025, December 10). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Retrieved from [Link]
Grodowska, K., & Parczewski, A. (2003, March 15). Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Pharmaceutical Technology. (2020, November 16). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
Simmler, C., et al. (2021, January 15). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Retrieved from [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
Wang, Z., et al. (2014, May 15). HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species. PubMed. Retrieved from [Link]
A Comparative Guide to the Predicted Biological Activity of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone and Other Synthetic Cathinones
Introduction: The Evolving Landscape of Synthetic Cathinones Synthetic cathinones, often referred to as "bath salts," represent a large and structurally diverse class of new psychoactive substances (NPS).[1][2] These com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolving Landscape of Synthetic Cathinones
Synthetic cathinones, often referred to as "bath salts," represent a large and structurally diverse class of new psychoactive substances (NPS).[1][2] These compounds are chemically derived from cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[1] Their mechanism of action typically involves the modulation of monoamine neurotransmitter systems, specifically by interacting with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] The effects of synthetic cathinones are highly dependent on their specific chemical structure, existing along a spectrum from potent, cocaine-like reuptake inhibitors to amphetamine-like releasing agents.[1]
The continuous emergence of new cathinone derivatives presents a significant challenge for researchers, clinicians, and regulatory bodies.[2] Understanding the structure-activity relationships (SAR) of this class is paramount for predicting the pharmacological and toxicological profiles of novel compounds.[1][5] This guide provides a comparative analysis of the predicted biological activity of a novel compound, 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone, against a panel of well-characterized synthetic cathinones. Due to the absence of specific experimental data for this compound in current literature, this analysis is based on established SAR principles within the cathinone family.
Structure-Activity Relationships of Synthetic Cathinones: A Primer
The biological activity of a synthetic cathinone is determined by modifications to three primary regions of its chemical scaffold: the aromatic ring, the α-carbon of the side chain, and the terminal amino group.[1][5]
Aromatic Ring Substitutions: The presence and position of substituents on the phenyl ring significantly influence a compound's potency and selectivity. For instance, the addition of a 3,4-methylenedioxy group or a para-substitution on the phenyl ring of methcathinone generally shifts selectivity toward the serotonin transporter (SERT).[6]
α-Alkyl Chain Length: Increasing the length of the alkyl chain on the α-carbon can enhance affinity for the dopamine (DAT) and norepinephrine (NET) transporters. This is particularly evident in the α-pyrrolidinophenone series, where affinity increases from α-PPP (methyl) to α-PHP (butyl).[4]
N-Terminal Group Modification: The nature of the substituent on the terminal amine is a critical determinant of the mechanism of action. Small N-alkyl groups like methyl or ethyl are common. Incorporating the nitrogen into a pyrrolidine ring, as seen in compounds like MDPV and α-PVP, generally results in potent DAT/NET reuptake inhibition with minimal activity as a releasing agent.[4][7]
Predictive Analysis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone
The structure of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone presents several unique features that can be used to predict its biological activity in comparison to other cathinones.
Key Structural Features:
β-keto-phenethylamine backbone: This core structure firmly places it within the cathinone class.
Unsubstituted α-carbon and N-terminus: Unlike many cathinones, it lacks an α-alkyl group and the nitrogen is not part of a pyrrolidine ring directly attached to the α-carbon.
2-position (ortho) substitution on the phenyl ring: This is a less common substitution pattern compared to the 3- or 4-position.
Pyrrolidinyloxy moiety: The most distinctive feature is the pyrrolidine ring linked to the phenyl group via an oxygen atom. This differs significantly from the α-pyrrolidinophenones where the pyrrolidine is part of the main alkylamine chain.
Predicted Biological Activity Profile:
Based on these features, we can hypothesize the following:
Mechanism of Action: The presence of the pyrrolidine ring, even in this novel configuration, suggests a potential for potent interaction with monoamine transporters. However, the "oxy" linker might alter its binding mode compared to traditional pyrrolidinophenones. It is plausible that this compound will act as a reuptake inhibitor rather than a releasing agent, similar to MDPV.
Transporter Selectivity: The ortho-position of the bulky pyrrolidinyloxy group could introduce steric hindrance, potentially influencing its affinity and selectivity for DAT, NET, and SERT. While para-substitutions often increase SERT activity, the effect of this ortho-substitution is less predictable without empirical data. It is likely to exhibit a preference for DAT and NET over SERT, a common characteristic of many stimulant cathinones.[6]
Psychostimulant Effects: Should the compound prove to be a potent DAT/NET inhibitor, it would be expected to produce significant psychostimulant effects, including increased locomotor activity in animal models.[8][9]
Comparative Analysis with Known Cathinones
To contextualize the predicted activity of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone, it is useful to compare its structure to well-characterized cathinones.
To empirically determine the biological activity of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone, a series of in vitro and in vivo assays are required.
In Vitro Characterization: Monoamine Transporter Interactions
Objective: To determine the affinity and functional activity of the compound at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
A. Radioligand Binding Assays
This experiment measures the affinity (Kᵢ) of the test compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand.
Step-by-Step Protocol:
Cell Culture: Utilize HEK293 cells stably expressing either hDAT, hNET, or hSERT.
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate cell membranes containing the transporters.
Binding Reaction: Incubate cell membranes with a specific concentration of a radioligand (e.g., [¹²⁵I]RTI-55) and a range of concentrations of the test compound.
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation. This value represents the concentration of the drug that binds to 50% of the transporters.
Caption: Workflow for Radioligand Binding Assay.
B. Synaptosomal Uptake Inhibition Assays
This functional assay measures the potency (IC₅₀) of the compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
Step-by-Step Protocol:
Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT).
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.
Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
Quantification: Measure the radioactivity in the synaptosomes using liquid scintillation counting.
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of neurotransmitter uptake.
In Vivo Characterization: Psychostimulant Effects
Objective: To assess the in vivo psychostimulant effects of the compound in a rodent model.
A. Locomotor Activity Assay
This assay measures the stimulant or depressant effects of a compound on spontaneous movement in an open field.
Step-by-Step Protocol:
Animal Acclimation: Acclimate mice or rats to the testing room and the open-field apparatus.
Drug Administration: Administer various doses of the test compound (and a vehicle control) via intraperitoneal (i.p.) injection.
Data Collection: Immediately place the animal in the open-field chamber, which is equipped with infrared beams to track movement. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group to determine if the compound produces dose-dependent hyper- or hypo-locomotion.[8][11]
The Fine Line: A Senior Scientist's Guide to Navigating Cross-Reactivity Studies for Structurally Similar Compounds
For researchers, scientists, and drug development professionals, the specter of off-target effects looms large. The journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the specter of off-target effects looms large. The journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, and none is more critical than understanding and mitigating unintended biological interactions. This is particularly true when dealing with molecules that share a close chemical resemblance. This guide provides an in-depth, technical comparison of the methodologies used to assess cross-reactivity, offering field-proven insights into experimental design, data interpretation, and the strategic integration of in silico and in vitro approaches.
The Imperative of Specificity: Why Cross-Reactivity Matters
Cross-reactivity, the binding of a therapeutic candidate to unintended targets, can lead to a cascade of undesirable outcomes, from diminished efficacy to severe adverse events.[1] When compounds possess similar chemical structures, the potential for off-target binding increases significantly.[1] Therefore, a rigorous and comprehensive assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental aspect of responsible drug development.[2][3] Early identification of potential off-target liabilities allows for the timely optimization of lead candidates or the selection of more specific alternatives, ultimately saving considerable time and resources.[4]
A well-designed cross-reactivity study should not only identify off-target interactions but also quantify their affinity and functional consequences. This multifaceted understanding is crucial for accurately predicting potential clinical outcomes.
A Tale of Two Worlds: In Silico and In Vitro Approaches
The evaluation of cross-reactivity is a multi-pronged endeavor, leveraging the predictive power of computational methods and the empirical evidence of laboratory-based assays. The most robust strategies employ a tiered approach, using in silico predictions to guide and refine in vitro testing.
The Digital Oracle: In Silico Prediction of Off-Target Interactions
Computational modeling offers a rapid and cost-effective means to triage compounds and prioritize experimental resources.[5] By analyzing the structural features of a molecule, these methods can predict its likely biological targets.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target.[6][7][8][9] By creating a pharmacophore model for the intended target and comparing it to models of known off-targets, potential cross-reactivity can be predicted.
Molecular Docking: This method simulates the binding of a small molecule to the three-dimensional structure of a protein.[10][11] By calculating the binding energy and analyzing the interaction patterns, molecular docking can predict the likelihood and mode of binding to a panel of potential off-targets.
Kinome-Wide Virtual Screening: For kinase inhibitors, specialized computational tools can screen a compound against the entire human kinome, predicting its selectivity profile based on the structural similarities of ATP-binding sites.[3][12]
Caption: In Silico workflow for predicting off-target interactions.
While powerful, in silico methods are predictive and require experimental validation. Their accuracy is dependent on the quality of the input data and the algorithms employed.
The Ground Truth: In Vitro Experimental Validation
In vitro assays provide the definitive evidence of cross-reactivity by directly measuring the interaction between a compound and a panel of biological targets. These assays can be broadly categorized into biochemical and cell-based approaches.
Biochemical assays utilize purified proteins to provide a direct assessment of binding affinity and kinetics, free from the complexities of a cellular environment.
Competitive Binding Assays (e.g., Competitive ELISA): These assays measure the ability of a test compound to compete with a known ligand for binding to a target protein.[2][13][14] They are a cost-effective and high-throughput method for initial screening.
Receptor-Ligand Binding Assays: These assays directly measure the binding of a labeled ligand (often radiolabeled or fluorescent) to a receptor in the presence and absence of a test compound.[15][16][17] They provide quantitative data on binding affinity (Kd) and inhibition constants (Ki).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the association and dissociation rates of a compound binding to an immobilized target protein.[13][18][19][20] This level of detail is invaluable for understanding the dynamics of an interaction.
Kinase Profiling Panels: For kinase inhibitors, biochemical assays are used to screen compounds against large panels of purified kinases to determine their selectivity profile.[2][21][22]
Cell-based assays are essential for understanding the functional consequences of off-target binding in a more physiologically relevant setting.[17]
Signaling Pathway Analysis: These assays measure the modulation of specific signaling pathways downstream of a receptor.[17][23] For example, a G-protein coupled receptor (GPCR) off-target assay might measure changes in intracellular calcium levels or cyclic AMP (cAMP) production.[24]
Cytotoxicity Assays: These assays assess the off-target toxicity of a compound by measuring its effect on the viability of different cell lines.[1][25]
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects of a compound, providing clues to potential off-target interactions.
Caption: In Vitro workflow for confirming and characterizing off-target interactions.
Comparison of Cross-Reactivity Assessment Methods
The choice of methodology depends on the stage of drug development, the nature of the compound, and the specific questions being addressed.
Method
Type
Information Provided
Throughput
Cost
Key Advantage
Limitation
Pharmacophore Modeling
In Silico
Predicted off-target interactions
Very High
Low
Rapidly screens large compound libraries
Predictive, requires experimental validation
Molecular Docking
In Silico
Predicted binding affinity and mode
High
Low
Provides structural insights into interactions
Dependent on high-quality protein structures
Competitive ELISA
In Vitro (Biochemical)
Relative binding affinity (IC50)
High
Medium
Cost-effective for primary screening
Indirect measurement of binding
Receptor-Ligand Binding
In Vitro (Biochemical)
Absolute binding affinity (Kd, Ki)
Medium
Medium-High
Quantitative and direct measurement
Often requires radiolabeled ligands
Surface Plasmon Resonance (SPR)
In Vitro (Biochemical)
Binding kinetics (ka, kd), affinity (KD)
Low-Medium
High
Real-time, label-free kinetic data
Requires specialized equipment and expertise
Kinase Profiling
In Vitro (Biochemical)
Selectivity across the kinome (IC50)
High
High
Comprehensive view of kinase selectivity
Does not assess cellular activity
Cell-Based Signaling Assays
In Vitro (Cell-based)
Functional activity (EC50, IC50)
Medium
Medium
Physiologically relevant context
Can be complex to develop and interpret
Cytotoxicity Assays
In Vitro (Cell-based)
Off-target toxicity (CC50)
High
Low-Medium
Assesses general cellular health impact
Does not identify the specific off-target
Experimental Protocols: A Practical Guide
To ensure the generation of high-quality, reproducible data, it is imperative to follow well-defined and validated protocols.
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
This protocol outlines a general procedure for assessing the cross-reactivity of a small molecule inhibitor.
Antigen Coating:
Coat a 96-well microplate with the target protein (e.g., 1-10 µg/mL in a suitable coating buffer).
Incubate overnight at 4°C.
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[26][27]
Blocking:
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to prevent non-specific binding.
Incubate for 1-2 hours at room temperature.
Wash the plate three times.
Competition Reaction:
Prepare serial dilutions of the test compound and structurally similar compounds.
In a separate plate, pre-incubate the primary antibody with the test compounds for 1 hour.
Add 100 µL of the antibody-compound mixture to the antigen-coated plate.
Incubate for 1-2 hours at room temperature.
Wash the plate three times.
Detection:
Add 100 µL of an enzyme-conjugated secondary antibody to each well.
Incubate for 1 hour at room temperature.
Wash the plate five times.
Add 100 µL of a suitable substrate (e.g., TMB for HRP).
Incubate until color develops.
Data Analysis:
Stop the reaction with a stop solution (e.g., 2N H2SO4).
Read the absorbance at the appropriate wavelength.
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Cross-reactivity is typically expressed as a percentage relative to the IC50 of the primary ligand.[28]
This protocol describes a method to assess the off-target activation of a Gq-coupled GPCR.
Cell Culture and Plating:
Culture a cell line stably expressing the GPCR of interest in appropriate media.
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
Dye Loading:
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Remove the culture medium and add 100 µL of the dye loading solution to each well.
Incubate for 30-60 minutes at 37°C.
Compound Addition:
Prepare serial dilutions of the test compound and a known agonist (positive control).
Using a fluorescence plate reader with an injection module, add 25 µL of the compound dilutions to the wells.
Signal Detection:
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths.
Record data for a sufficient duration to capture the peak response and subsequent decay.
Data Analysis:
Calculate the change in fluorescence intensity (ΔF) for each well.
Normalize the data to the baseline fluorescence (F0) to obtain ΔF/F0.
Plot the peak ΔF/F0 against the log of the compound concentration.
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Integrating Data for Informed Decision-Making: A Case Study Approach
The true power of a comprehensive cross-reactivity assessment lies in the integration of data from multiple sources.
Case Study: Development of a Selective Kinase Inhibitor
A pharmaceutical company is developing a novel inhibitor (Compound X) targeting Kinase A for the treatment of a specific cancer.
In Silico Triage:
A kinome-wide virtual screen predicts that Compound X has high affinity for Kinase A, but also suggests potential off-target binding to Kinase B and Kinase C, which are structurally similar.
Primary Biochemical Screening:
A kinase profiling panel confirms the high potency of Compound X against Kinase A (IC50 = 10 nM).
The panel also confirms the predicted off-target activity against Kinase B (IC50 = 150 nM) and Kinase C (IC50 = 500 nM).
Kinetic Analysis (SPR):
SPR analysis reveals that Compound X has a much slower dissociation rate (longer residence time) from Kinase A compared to Kinases B and C, suggesting a more durable on-target effect.
Cell-Based Functional Assays:
In a cell line expressing all three kinases, Compound X inhibits the phosphorylation of a Kinase A substrate with an IC50 of 25 nM.
Inhibition of Kinase B and C downstream signaling is only observed at much higher concentrations (>500 nM).
A cytotoxicity assay shows a therapeutic window, with significant cancer cell death at concentrations that are not toxic to normal cells.
Conclusion: A Commitment to Scientific Rigor
The study of cross-reactivity is a cornerstone of modern drug discovery and development. By embracing a multi-faceted approach that combines the predictive power of in silico modeling with the empirical rigor of in vitro experimentation, researchers can gain a comprehensive understanding of a compound's biological activity. This knowledge is not only essential for navigating the complex regulatory landscape but is also fundamental to the ethical imperative of developing safe and effective medicines for patients in need.
References
BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
Alpha Lifetech. (2026, January 9). Troubleshooting Common Issues in ELISA Detection.
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1877–1892.
Benchchem. (2025). Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylamino)pyridazine-4-carbonitrile-Based Inhibitors.
Minh, T. K. (2013). Pharmacophore modeling for antitargets. Current medicinal chemistry, 20(9), 1163–1173.
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
PubMed. (2025, February 6). Pharmacophore modeling in drug design.
Bentham Science Publishers. (2013, May 1). Pharmacophore Modeling for Antitargets.
Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
Promega. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
Revvity. (n.d.). Receptor-Ligand Binding Assays.
Takenouchi, K., Fukui, S., & Kurotani, S. (2015). Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Journal of toxicological sciences, 40(6), 735–746.
Radauer, C., & Breiteneder, H. (2018). A robust method for the estimation and visualization of IgE cross-reactivity likelihood between allergens belonging to the same protein family. PloS one, 13(11), e0208276.
Benchchem. (2025). Comparative Analysis of Antibody Cross-Reactivity: A Case Study with Polyketide Antibiotics.
Thermo Fisher Scientific. (2021, January 29). SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions.
Fisher, G. W., Fuhrman, M. H., Adler, S. A., Szent-Gyorgyi, C., Waggoner, A. S., & Jarvik, J. W. (2013). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. Journal of biomolecular screening, 18(9), 1079–1089.
Doctronic. (2026, March 21).
Hughey, J. J., Matson, K. L., Lopez, J. C., & Tassone, E. Z. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(11), 1439–1448.
Sino Biological. (n.d.). Competitive ELISA Protocol.
ACS Publications. (2025, April 24). Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity.
Benchchem. (n.d.).
Schihada, H., & Inoue, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5474.
Geci, R., & Jankovic, B. (2026). Integration of in vitro and in silico approaches enables prediction of drug-induced liver injury. Archives of toxicology, 100(2), 345–359.
Sadybekov, A. A., & Katritch, V. (2017). Hierarchical virtual screening approaches in small molecule drug discovery. Expert opinion on drug discovery, 12(11), 1129–1140.
Cronin, K. (2022, July 27). Guide to Running an SPR Experiment.
Dertinger, S. D., & Bryce, S. M. (2023). Visualization Strategies to Aid Interpretation of High-Dimensional Genotoxicity Data. Environmental and molecular mutagenesis, 64(7), 415–428.
Parrott, N., & Brouwer, K. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. Toxicological sciences : an official journal of the Society of Toxicology, 165(1), 179–191.
Bruns, R. F., & Watson, I. A. (2012). Rules for identifying potentially reactive or promiscuous compounds. Journal of medicinal chemistry, 55(22), 9763–9772.
Schihada, H., & Inoue, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5474.
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad.
Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
an intuitive graphical visualization technique for the interrogation of transcriptome data. (2011, June 19).
Cross-reactivity in hypersensitivity reactions to contrast agents: new classification and guide for clinical practice. (2024, April 16). Allergy, 79(4), 844–855.
Weiss, W. A. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 22(5), 497–514.
Drug Target Review. (2014, May 6).
Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
Inter-Batch Variability Analysis of Synthesized 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone: A Comparative Guide
Executive Summary The compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is a critical structural motif and pharmaceutical intermediate used in the synthesis of complex pyrrolidine-containing active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is a critical structural motif and pharmaceutical intermediate used in the synthesis of complex pyrrolidine-containing active pharmaceutical ingredients (APIs). Because this intermediate contains both a reactive ketone moiety and a secondary amine (pyrrolidine ring), its synthesis is highly susceptible to side reactions, including aldol self-condensation and epimerization.
For drug development professionals, controlling the inter-batch variability of such intermediates is not just a yield optimization exercise; it is a regulatory imperative under ICH Q11 (Development and Manufacture of Drug Substances) [1]. This guide objectively compares an optimized Continuous-Flow Synthesis (Method A) against traditional Commercial Batch Methods (Alternatives B & C) , providing supporting experimental data, causality analysis, and self-validating analytical protocols.
The Causality of Variability: Flow vs. Batch Dynamics
To understand why inter-batch variability occurs during the synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone, we must analyze the mechanistic bottlenecks of its primary synthetic route: the nucleophilic aromatic substitution (SNAr) of 2-fluoroacetophenone with N-Boc-3-pyrrolidinol, followed by acidic deprotection.
The Batch Bottleneck (Alternatives B & C)
In traditional batch reactors, the SNAr reaction requires strong bases (e.g., NaH or KOtBu) and elevated temperatures. The exothermic nature of this coupling creates localized "hot spots" within the bulk reactor due to inefficient mixing and heat transfer. These thermal gradients trigger two primary degradation pathways:
Aldol Condensation: The acetophenone moiety undergoes self-condensation under strongly basic conditions.
Incomplete Deprotection/Epimerization: Prolonged exposure to acidic conditions during the subsequent Boc-deprotection step can lead to partial cleavage of the ether linkage or epimerization of the chiral center on the pyrrolidine ring.
The Continuous-Flow Advantage (Method A)
Continuous-flow chemistry fundamentally alters the reaction environment [2]. By pumping reagents through micro-reactors with high surface-area-to-volume ratios, heat generated by the SNAr reaction is dissipated instantaneously. The residence time is strictly controlled (e.g., 10 minutes vs. 12 hours in batch), effectively suppressing the slower aldol condensation side-reactions. This precise control over Critical Process Parameters (CPPs) directly translates to consistent Critical Quality Attributes (CQAs), minimizing inter-batch variability [3].
Synthesis workflow comparing continuous-flow vs. traditional batch methods.
Quantitative Data Comparison
To objectively evaluate performance, three distinct synthesis sources were analyzed over 10 consecutive batches (n=10) at the 1 kg scale.
Method A: Proprietary Continuous-Flow Synthesis.
Alternative B: Premium Commercial Batch Supplier.
Alternative C: Standard Commercial Batch Supplier.
Table 1: Inter-Batch Variability Metrics (n=10 batches per method)
High local concentration in flow drives reaction to completion.
Residual DMF/TFA
Headspace GC-MS
Poor solvent removal during batch workup [4].
In-line liquid-liquid extraction and continuous solvent exchange.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols describe the self-validating systems used to generate the comparative data.
Protocol 1: Continuous-Flow Synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone
Causality Note: This protocol utilizes a dual-pump system to isolate the SNAr step from the deprotection step, preventing cross-contamination and allowing precise residence time control.
Reagent Preparation:
Stream 1: Dissolve 2-fluoroacetophenone (1.0 equiv) and N-Boc-3-pyrrolidinol (1.05 equiv) in anhydrous DMF (0.5 M).
Stream 2: Prepare a 1.2 M solution of KOtBu in anhydrous THF.
SNAr Reactor Phase: Pump Stream 1 and Stream 2 via high-performance syringe pumps at a 1:1 flow rate into a T-mixer, leading to a 10 mL perfluoroalkoxy (PFA) coil reactor heated to 80°C. Set flow rates to achieve a strict 10-minute residence time.
In-line Deprotection: Route the SNAr effluent directly into a second T-mixer, introducing Stream 3 (Trifluoroacetic acid in DCM, 1:1 v/v). Pass through a 5 mL ambient-temperature coil (5-minute residence time).
In-line Quench & Extraction: Feed the deprotected stream into a continuous stirred-tank separator containing 2M NaOH (aq) to neutralize the TFA and free-base the pyrrolidine. Collect the organic phase continuously.
Validation Check: Analyze a 50 µL aliquot of the organic phase via rapid LC-MS every 30 minutes. The system is self-validating if the target mass [M+H]+ = 206.1 is >99% of the total ion chromatogram (TIC).
Protocol 2: Analytical Quantification of Inter-Batch Variability
Causality Note: A robust analytical control strategy is required by ICH Q11 to verify that process parameters consistently yield the desired product quality [1].
HPLC-UV Purity Analysis:
Column: C18, 150 x 4.6 mm, 3 µm particle size.
Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). (5% B to 95% B over 15 minutes).
Flow Rate: 1.0 mL/min; Detection: UV at 254 nm and 220 nm.
Validation: Run bracketing standards every 10 samples. Calculate the Relative Standard Deviation (RSD) of the main peak area across the 10 batches.
Headspace GC-MS for Residual Solvents:
Preparation: Dissolve 100 mg of the API intermediate in 1 mL of DMSO in a sealed headspace vial.
Incubation: 80°C for 20 minutes to volatilize residual DMF, THF, and DCM [4].
Analysis: Inject 1 mL of headspace gas onto a DB-624 column. Quantify against a 5-point calibration curve of known solvent standards.
Analytical framework for assessing inter-batch variability per ICH Q11.
Conclusion
The comparative data definitively demonstrates that Method A (Continuous-Flow Synthesis) provides superior control over inter-batch variability compared to traditional batch alternatives. By mitigating localized thermal gradients and enforcing strict residence times, the flow methodology prevents the formation of aldol impurities and ensures consistent deprotection. For researchers and drug development professionals scaling up pyrrolidine-based APIs, adopting a flow-based control strategy aligns seamlessly with ICH Q11 guidelines, ensuring a robust, reproducible, and regulatory-compliant supply chain.
References
ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Continuous Flow Electrochemical Oxidative Cyclization and Successive Functionalization of 2-Pyrrolidinones. Organic Process Research & Development - ACS Publications.
Assessing Manufacturing Process Robustness. BioPharm International.
Milnacipran EP Impurity G - Chromatographic Separation Techniques for Impurity Profiling. Benchchem.
Validation
Comparative Guide: Reference Standards for Substituted Ethanone Compounds in Pharmaceutical Analysis
Executive Summary & Scientific Context Substituted ethanones—molecules characterized by an acetyl group linked to an aromatic or heterocyclic ring (e.g., phenyl, pyridinyl, naphthalenyl)—are ubiquitous in pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Substituted ethanones—molecules characterized by an acetyl group linked to an aromatic or heterocyclic ring (e.g., phenyl, pyridinyl, naphthalenyl)—are ubiquitous in pharmaceutical chemistry. They serve as active pharmaceutical ingredients (APIs), critical synthetic intermediates, and frequently emerge as process-related impurities or degradation products. Prominent examples include 1-[4-(2-Methylpropyl)phenyl]ethanone (Ibuprofen Impurity E)[1] and 1-(6-Methoxynaphthalen-2-yl)ethanone (Naproxen Impurity L)[2].
In pharmaceutical quality control, the International Council for Harmonisation (ICH) Q7 guidelines dictate that primary reference standards must be highly purified, extensively characterized authentic materials[3]. Furthermore, ICH Q3A(R2) mandates that organic impurity levels must be quantified by comparing analytical responses to an appropriate reference standard[4]. This guide provides a critical comparison of available reference standard grades for substituted ethanones and establishes self-validating protocols for their implementation.
Categorical Comparison of Reference Standards
When selecting a substituted ethanone reference standard, analytical scientists must balance regulatory compliance, metrological traceability, and cost. There are three primary tiers of reference materials:
Pharmacopeial Standards (USP/EP/BP) : Legally recognized standards for compendial methods. They do not typically come with a Certificate of Analysis (CoA) detailing absolute purity, as their purity is implicitly considered 100.0% when used strictly according to the corresponding monograph.
Certified Reference Materials (CRMs) : Produced under ISO/IEC 17025 and ISO 17034 accreditations (e.g., TraceCERT® by Sigma-Aldrich). These provide certified absolute purity values with expanded uncertainties, often determined via quantitative NMR (qNMR), and are traceable to primary materials from National Metrology Institutes (NMIs) like NIST[5].
Qualified Secondary/In-House Standards : Synthesized or purified in-house and calibrated against a primary standard or characterized via orthogonal techniques (Mass Balance and qNMR).
Table 1: Comparative Matrix of Reference Standard Grades
Feature
Pharmacopeial (USP/EP)
Certified Reference Material (CRM)
In-House Secondary Standard
Traceability
Statutory Authority
NMI (e.g., NIST) via ISO 17034
Primary CRM or Pharmacopeial Std
Purity Value
Assumed 100% (for specific assay)
Absolute Mass Fraction (e.g., 99.5% ± 0.2%)
Assigned via Mass Balance / qNMR
Cost / Availability
High / Limited to Monograph APIs
High / Broad range of impurities
Low (Post-Qualification)
Ideal Use Case
Compendial release testing
Method validation, absolute calibration
Routine high-throughput QC
Table 2: Key Substituted Ethanone Reference Standards in Pharma
Scientific Causality in Experimental Design (E-E-A-T)
To ensure trustworthiness, the qualification and use of a reference standard must be a self-validating system . We do not simply trust a purity value; we prove it through orthogonal causality.
The Causality of qNMR for Absolute Purity : Unlike chromatography, where detector response depends on the molecule's specific extinction coefficient or ionization efficiency, the area of a nuclear magnetic resonance (NMR) signal is directly proportional to the number of nuclei generating that signal. By integrating a distinct proton signal from the substituted ethanone (e.g., the isolated methyl protons of the acetyl group) against a highly pure, traceable internal standard (like maleic acid), we derive absolute purity without needing a structurally identical primary standard.
The Mass Balance Approach : HPLC-UV alone is insufficient for purity assignment because it is blind to non-chromophoric impurities, residual solvents, and inorganic salts. The mass balance equation (
Purity=100%−∑(OrganicHPLC+WaterKF+VolatilesGC+AshTGA)
) ensures all matter is accounted for, providing an orthogonal validation of the qNMR result.
Workflow Visualizations
Fig 1: Orthogonal workflow for the qualification of secondary reference standards.
Fig 2: Decision tree for impurity profiling using substituted ethanone standards.
Experimental Protocols
Protocol 1: Absolute Purity Determination via qNMR (Self-Validating)
Objective : Determine the absolute mass fraction of a synthesized 1-[4-(2-Methylpropyl)phenyl]ethanone standard without relying on a prior reference standard.
Preparation : Accurately weigh ~20 mg of the substituted ethanone candidate and ~10 mg of NIST-traceable Maleic Acid (Internal Standard, IS) using a calibrated microbalance (d = 0.001 mg).
Solvation : Dissolve the mixture in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% TMS. Ensure complete dissolution via vortexing for 2 minutes.
Acquisition : Acquire 1H-NMR spectra at 298 K using a 30° pulse angle. Critical Step : Set the relaxation delay (D1) to
≥
30 seconds. This ensures complete longitudinal relaxation of all protons, which is the physical prerequisite for quantitative accuracy. Acquire 64 scans to ensure a high signal-to-noise ratio.
Integration & Calculation : Integrate the maleic acid singlet (
δ
~6.3 ppm, 2H) and the acetyl methyl singlet of the ethanone (
δ
~2.5 ppm, 3H). Calculate purity using the molar ratio derived from the integrals, correcting for the molecular weights and exact sample masses.
Protocol 2: Impurity Quantification via HPLC-UV
Objective : Quantify Naproxen Impurity L (1-(6-Methoxynaphthalen-2-yl)ethanone) in a Naproxen API batch.
Standard Preparation : Prepare a 1.0 mg/mL stock solution of the CRM-grade 1-(6-Methoxynaphthalen-2-yl)ethanone in Acetonitrile:Water (50:50). Dilute sequentially to create a working curve ranging from 0.5 to 5.0
μ
g/mL (bracketing the 0.10% ICH reporting threshold).
Sample Preparation : Dissolve the Naproxen API at exactly 1.0 mg/mL in the same diluent.
Chromatography : Inject 10
μ
L onto a C18 column (150 x 4.6 mm, 3
μ
m). Run a gradient mobile phase consisting of 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
System Suitability (Self-Validation) : The resolution (
Rs
) between the Naproxen peak and the Impurity L peak must be
≥
2.0. The %RSD of the standard peak areas across 5 replicate injections must be
≤
2.0%. If these parameters fail, the run is invalid, preventing the reporting of false data.
Quantification : Plot the calibration curve. Calculate the impurity percentage in the API batch using the linear regression equation.
References
Source: International Council for Harmonisation (ICH)